Marbostat-100
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H20N4O4 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-hydroxy-4-[(14-methyl-13,15-dioxo-9,12,14-triazatetracyclo[10.3.1.02,10.03,8]hexadeca-2(10),3,5,7-tetraen-9-yl)methyl]benzamide |
InChI |
InChI=1S/C22H20N4O4/c1-24-21(28)16-11-25(22(24)29)12-18-19(16)15-4-2-3-5-17(15)26(18)10-13-6-8-14(9-7-13)20(27)23-30/h2-9,16,30H,10-12H2,1H3,(H,23,27) |
InChI Key |
ZCAIUGLOTHAUQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2CN(C1=O)CC3=C2C4=CC=CC=C4N3CC5=CC=C(C=C5)C(=O)NO |
Origin of Product |
United States |
Foundational & Exploratory
Marbostat-100: A Technical Overview of a Novel HDAC6 Inhibitor
Introduction
Marbostat-100 is a novel, potent, and highly selective inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant anti-inflammatory and antirheumatic properties in preclinical studies.[1] As an epigenetic modifier, HDAC6 is implicated in a variety of cellular processes, and its dysregulation has been linked to several diseases, including cancer, autoimmune disorders, and neurodegenerative conditions.[1][2] this compound's high selectivity for HDAC6 over other HDAC isoforms suggests a potential for a favorable safety profile with reduced side effects compared to pan-HDAC inhibitors.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.
Discovery and Development
This compound was developed through a focused medicinal chemistry effort aimed at identifying highly selective HDAC6 inhibitors.[3] The design of this compound is based on a tetrahydro-β-carboline derivative linked to a hydroxamic acid moiety, which is a key feature for its potent and selective inhibition of HDAC6.[1] The lead compound, this compound, emerged from a series of synthesized compounds and demonstrated superior potency and selectivity for HDAC6 in both in vitro and cellular assays.[4] Preclinical studies in a mouse model of collagen-induced arthritis have shown that this compound is well-tolerated and effective in reducing inflammation.[1]
Mechanism of Action
This compound exerts its therapeutic effects through the selective inhibition of HDAC6.[5] HDACs are a class of enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins, thereby modulating gene expression and protein function.[4] HDAC6 is a unique member of this family, primarily located in the cytoplasm, where it deacetylates non-histone proteins such as α-tubulin and cortactin, playing a crucial role in cell motility, protein trafficking, and immune response.[6] By inhibiting HDAC6, this compound leads to the hyperacetylation of its substrates, which in turn modulates downstream signaling pathways involved in inflammation and immune regulation.
Signaling Pathway
The primary signaling pathway affected by this compound is the HDAC6-mediated deacetylation of α-tubulin. Inhibition of this process leads to increased acetylation of microtubules, which affects their stability and function. This has downstream effects on cell migration and cytokine release, key processes in inflammatory responses.
Quantitative Data
The inhibitory activity of this compound against various HDAC isoforms has been quantified, highlighting its selectivity for HDAC6.
| HDAC Isoform | Ki (nM)[4] | Selectivity vs. HDAC6 |
| HDAC1 | 1800 | >2500-fold |
| HDAC2 | 1900 | >2700-fold |
| HDAC3 | 2000 | >2800-fold |
| HDAC4 | 2600 | >3700-fold |
| HDAC5 | 2200 | >3100-fold |
| HDAC6 | 0.7 | - |
| HDAC7 | 1500 | >2100-fold |
| HDAC8 | 250 | >350-fold |
| HDAC9 | 1700 | >2400-fold |
| HDAC10 | 180 | >250-fold |
Experimental Protocols
HDAC Inhibition Assay
The enzymatic activity of HDACs was determined using a fluorogenic substrate. The protocol is as follows:
-
Recombinant human HDAC enzymes were incubated with varying concentrations of this compound.
-
A fluorogenic substrate, was added to initiate the reaction.
-
The reaction was allowed to proceed for a specified time at 37°C.
-
A developer solution was added to stop the reaction and generate a fluorescent signal.
-
Fluorescence was measured using a microplate reader.
-
IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation. Ki values were then derived using the Cheng-Prusoff equation.[4]
Experimental Workflow
The general workflow for evaluating the efficacy of this compound is outlined below.
Western Blot Analysis for Acetylated Tubulin
To confirm the cellular activity of this compound, Western blot analysis was performed to measure the levels of acetylated α-tubulin.
-
Cells were treated with this compound for a specified duration.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a highly potent and selective HDAC6 inhibitor with promising anti-inflammatory and antirheumatic activities demonstrated in preclinical models.[1] Its high selectivity for HDAC6 may translate into a better safety profile in clinical settings.[2] Further investigation, including clinical trials, is warranted to fully evaluate the therapeutic potential of this compound in various inflammatory and autoimmune diseases. At present, there are no publicly available results from clinical trials for this compound.[7]
References
- 1. This compound Defines a New Class of Potent and Selective Antiinflammatory and Antirheumatic Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. unimedizin-mainz.de [unimedizin-mainz.de]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Marbostat-100: A Technical Guide to its Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marbostat-100 is a novel, potent, and highly selective inhibitor of histone deacetylase 6 (HDAC6) that has demonstrated significant anti-inflammatory and antirheumatic properties. As a member of the hydroxamic acid class of compounds linked to a tetrahydro-β-carboline derivative, this compound represents a promising therapeutic candidate for autoimmune and inflammatory disorders. This technical guide provides an in-depth overview of the core anti-inflammatory properties of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its biological activity.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression through the removal of acetyl groups from histones and other non-histone proteins.[1][2] Dysregulation of HDAC activity has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[2][3] While pan-HDAC inhibitors have shown therapeutic potential, they are often associated with a broad spectrum of side effects due to their lack of specificity.[1][2]
HDAC6, a class IIb HDAC, has emerged as a key target for anti-inflammatory therapies due to its primary cytoplasmic localization and its role in regulating the acetylation of non-histone proteins involved in inflammatory pathways. This compound was developed as a highly selective inhibitor of HDAC6, offering the potential for targeted anti-inflammatory effects with an improved safety profile.[1][2]
Mechanism of Action: Selective HDAC6 Inhibition
This compound exerts its anti-inflammatory effects through the potent and selective inhibition of HDAC6.[1][2] Its chemical structure, featuring a hydroxamic acid moiety, allows it to chelate the zinc ion within the active site of HDAC6, thereby blocking its deacetylase activity.[1] The selectivity of this compound for HDAC6 over other HDAC isoforms is a key attribute, minimizing off-target effects.[1]
By inhibiting HDAC6, this compound leads to the hyperacetylation of its substrates, most notably α-tubulin. This post-translational modification is crucial for microtubule stability and function, which in turn affects key cellular processes in immune cells, including cell migration and cytokine release. The proposed anti-inflammatory mechanism involves the modulation of inflammatory signaling pathways, potentially through the disruption of inflammasome activation and subsequent reduction in pro-inflammatory cytokines like IL-1β.[1]
Quantitative Data
The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro HDAC Isoform Selectivity of this compound
| HDAC Isoform | Ki (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 0.7 | - |
| HDAC1 | >1000 | >1400-fold |
| HDAC2 | >1000 | >1400-fold |
| HDAC3 | >1000 | >1400-fold |
| HDAC4 | >2600 | >3700-fold |
| HDAC5 | >1000 | >1400-fold |
| HDAC7 | >1000 | >1400-fold |
| HDAC8 | 175 | 250-fold |
| HDAC9 | >1000 | >1400-fold |
| HDAC10 | >1000 | >1400-fold |
Data compiled from in vitro enzymatic assays.[1]
Table 2: In Vivo Efficacy of this compound in a Murine Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dose (mg/kg) | Mean Clinical Arthritis Score Reduction (%) | Histological Score Reduction (%) |
| This compound | 30 | ~25% | ~50% |
| Vehicle | - | - | - |
Results from a preclinical study in a mouse model of rheumatoid arthritis.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the anti-inflammatory properties of this compound.
In Vitro HDAC Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of this compound against various HDAC isoforms.
Materials:
-
Recombinant human HDAC isoforms
-
Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a fluorescence enhancer)
-
This compound stock solution (in DMSO)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound, the specific recombinant HDAC isoform, and the assay buffer.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for a further period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of this compound relative to a no-inhibitor control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation.
Murine Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a preclinical model of rheumatoid arthritis.[1]
Animal Model: DBA/1J mice
Materials:
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen in Complete Freund's Adjuvant. Anesthetize mice and administer a primary immunization via intradermal injection at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in Incomplete Freund's Adjuvant. Administer a booster immunization via intradermal injection.
-
Treatment Initiation: Begin treatment with this compound (30 mg/kg) or vehicle control upon the first appearance of clinical arthritis symptoms (typically around day 20-22). Administer daily via oral gavage.
-
Clinical Scoring: Monitor mice daily for signs of arthritis. Score each paw based on a scale of 0-4, where 0 = no swelling or erythema, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, and 4 = maximal inflammation with joint deformity. The maximum score per mouse is 16.
-
Histological Analysis (Endpoint): At the end of the study (e.g., day 42), euthanize the mice and collect the hind paws. Fix, decalcify, and embed the paws in paraffin. Section the joints and stain with hematoxylin and eosin (H&E) and Safranin O. Score the sections for inflammation, pannus formation, cartilage damage, and bone erosion.
Conclusion
This compound is a highly potent and selective HDAC6 inhibitor with demonstrated anti-inflammatory properties in preclinical models. Its high selectivity for HDAC6 suggests a favorable safety profile compared to pan-HDAC inhibitors. The significant reduction in both clinical and histological scores in the rigorous collagen-induced arthritis model highlights its potential as a therapeutic agent for rheumatoid arthritis and other inflammatory disorders. Further investigation into the detailed molecular mechanisms and clinical evaluation of this compound is warranted.
References
Marbostat-100: A Potential Therapeutic Avenue for Neurodegenerative Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge. A common pathological feature across many of these disorders is the disruption of intracellular transport and the accumulation of misfolded protein aggregates. Histone deacetylase 6 (HDAC6), a cytoplasmic enzyme, has emerged as a key regulator of these processes, making it a promising therapeutic target. Marbostat-100 is a novel, highly potent, and selective HDAC6 inhibitor that has demonstrated significant promise in preclinical models of inflammatory diseases.[1][2][3] This technical guide will explore the potential of this compound in neurodegenerative disease models, summarizing the underlying mechanism of action, presenting data from analogous selective HDAC6 inhibitors, and providing detailed experimental protocols for future investigations.
The Role of HDAC6 in Neurodegeneration
HDAC6 is distinct from other HDACs due to its primary cytoplasmic localization and its unique substrate specificity.[4] Its major non-histone substrates include α-tubulin and cortactin, proteins crucial for microtubule stability and actin dynamics, respectively. By deacetylating α-tubulin, HDAC6 reduces the stability of the microtubule network, which is essential for axonal transport.[5] Impaired axonal transport is a well-established early event in the pathogenesis of numerous neurodegenerative diseases, leading to synaptic dysfunction and eventual neuronal death.
Furthermore, HDAC6 is involved in the cellular response to protein aggregation. It co-localizes with ubiquitinated protein aggregates and is required for the fusion of autophagosomes with lysosomes, a critical step in the clearance of these toxic protein clumps through autophagy.[4] The dual role of HDAC6 in both axonal transport and protein clearance places it at a critical nexus in neuronal health and disease.
This compound: A Highly Potent and Selective HDAC6 Inhibitor
This compound is a hydroxamic acid-based compound that exhibits exceptional potency and selectivity for HDAC6.[1] In vitro studies have shown that it inhibits the catalytic domain of HDAC6 with a high degree of affinity, showing at least 250-fold greater selectivity for HDAC6 compared to other HDAC isoforms.[1] This high selectivity is a significant advantage, as it minimizes the potential for off-target effects associated with pan-HDAC inhibitors.[2] While this compound has been extensively characterized in models of rheumatoid arthritis, its direct evaluation in neurodegenerative disease models is not yet widely published.[1] However, the wealth of data from other selective HDAC6 inhibitors provides a strong rationale for its investigation in this context.
Data from Preclinical Studies of Selective HDAC6 Inhibitors in Neurodegenerative Disease Models
To illustrate the potential efficacy of this compound, this section summarizes key findings from preclinical studies of other selective HDAC6 inhibitors in various neurodegenerative disease models.
| Compound | Disease Model | Key Findings | Reference |
| ACY-738 | mSOD1G93A mouse model of ALS | Increased acetylation of microtubules in the spinal cord; Reduced lower motor neuron degeneration in female mice; Ameliorated reduction in peripheral nerve axon puncta size. | [6] |
| ACY-738 | FUS mouse model of ALS | Restored metabolic alterations in the spinal cord; Improved motor phenotype and survival; Mitigated lipid homeostasis defects. | [7] |
| EKZ-438 | Mouse models of ALS and frontotemporal dementia | Reversed nuclear exclusion and cytoplasmic aggregation of TDP-43; Increased α-tubulin acetylation and improved axonal transport; Promoted autophagy; Improved motor performance on rotarod and grip strength tests. | [8] |
| ACY-738 | Experimental Autoimmune Encephalomyelitis (EAE) mouse model of Multiple Sclerosis | Reduced disease severity; Regulated short-term memory in a manner sensitive to disease severity. | [9] |
Proposed Mechanism of Action of this compound in Neurodegeneration
Based on its known function as an HDAC6 inhibitor, the proposed neuroprotective mechanism of this compound involves two primary pathways:
-
Enhancement of Axonal Transport: By inhibiting HDAC6, this compound is expected to increase the acetylation of α-tubulin. This modification stabilizes microtubules, the "highways" of the neuron, thereby facilitating the efficient transport of essential cargoes such as mitochondria, synaptic vesicles, and neurotrophic factors along the axon.[5]
-
Promotion of Autophagic Clearance: Inhibition of HDAC6 can also enhance the clearance of toxic protein aggregates by promoting the fusion of autophagosomes with lysosomes.[8] This would reduce the cellular burden of misfolded proteins that are a hallmark of many neurodegenerative diseases.
Key Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in preclinical models of neurodegenerative diseases, adapted from studies on analogous compounds.
In Vitro Evaluation in Neuronal Cell Lines
Objective: To determine the effect of this compound on α-tubulin acetylation and its neuroprotective potential against toxin-induced cell death.
Cell Lines:
-
SH-SY5Y neuroblastoma cells (for Parkinson's disease models)[10]
-
Motor neuron cell lines (e.g., NSC-34) transfected with mutant SOD1 or FUS (for ALS models)[11]
Protocol:
-
Cell Culture: Culture cells in appropriate media and conditions.
-
Treatment: Treat cells with a dose range of this compound (e.g., 1 nM to 10 µM) for various time points (e.g., 6, 12, 24 hours).
-
Neurotoxin Challenge (for neuroprotection assays): For Parkinson's models, co-treat with a neurotoxin like 6-hydroxydopamine (6-OHDA) or MPP+.[10]
-
Western Blotting: Lyse cells and perform Western blot analysis to quantify levels of acetylated α-tubulin, total α-tubulin, and markers of apoptosis (e.g., cleaved caspase-3).
-
Immunocytochemistry: Fix cells and perform immunofluorescence staining for acetylated α-tubulin to visualize changes in the microtubule network.
-
Cell Viability Assays: Assess cell viability using MTT or LDH assays.
In Vivo Evaluation in Animal Models
Objective: To assess the therapeutic efficacy of this compound in a relevant animal model of a neurodegenerative disease (e.g., mSOD1G93A mouse model of ALS).
Animal Model:
-
mSOD1G93A transgenic mice[6]
Protocol:
-
Animal Husbandry: House mice under standard conditions with ad libitum access to food and water.
-
Drug Administration: Begin administration of this compound or vehicle control at a presymptomatic or early symptomatic stage. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen should be determined based on pharmacokinetic studies.
-
Behavioral Testing: Conduct regular behavioral assessments to monitor motor function. Examples include:
-
Rotarod test: To assess motor coordination and balance.
-
Grip strength test: To measure muscle strength.
-
Survival analysis: Record the lifespan of the animals.
-
-
Tissue Collection: At the end of the study, perfuse the animals and collect brain and spinal cord tissues.
-
Histological and Biochemical Analysis:
-
Immunohistochemistry: Stain tissue sections for markers of motor neuron survival (e.g., NeuN, ChAT), α-tubulin acetylation, and protein aggregates.
-
Western Blotting: Analyze tissue lysates for levels of acetylated α-tubulin and other relevant proteins.
-
Conclusion and Future Directions
This compound, with its high potency and selectivity for HDAC6, represents a promising therapeutic candidate for neurodegenerative diseases. While direct preclinical evidence in this area is still emerging, the strong scientific rationale and the positive results from other selective HDAC6 inhibitors provide a compelling case for its further investigation. Future studies should focus on evaluating this compound in a range of neurodegenerative disease models to determine its efficacy, optimal dosing, and long-term safety. Such research will be crucial in translating the potential of HDAC6 inhibition into a tangible therapeutic strategy for patients suffering from these devastating disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. unimedizin-mainz.de [unimedizin-mainz.de]
- 3. This compound Defines a New Class of Potent and Selective Antiinflammatory and Antirheumatic Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS | Quanterix [quanterix.com]
- 7. Histone Deacetylase Inhibition Regulates Lipid Homeostasis in a Mouse Model of Amyotrophic Lateral Sclerosis [mdpi.com]
- 8. Highly selective HDAC6 inhibitor against neurodegenerative disease | BioWorld [bioworld.com]
- 9. The Selective HDAC6 Inhibitor ACY-738 Impacts Memory and Disease Regulation in an Animal Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. c-Abl Inhibition Delays Motor Neuron Degeneration in the G93A Mouse, an Animal Model of Amyotrophic Lateral Sclerosis | PLOS One [journals.plos.org]
Marbostat-100: A Technical Guide for Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marbostat-100 is a novel, highly potent, and selective small molecule inhibitor of histone deacetylase 6 (HDAC6).[1][2][3][4][5][6] As a member of the class IIb histone deacetylases, HDAC6 plays a crucial role in various cellular processes, including protein trafficking, cell migration, and degradation of misfolded proteins, primarily through the deacetylation of non-histone protein substrates such as α-tubulin and Hsp90.[2] Dysregulation of HDAC6 activity has been implicated in the pathogenesis of numerous diseases, including cancer, making it a compelling therapeutic target.[1][3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its potential applications in cancer research, based on available preclinical data.
Mechanism of Action
This compound exerts its biological effects through the specific inhibition of the catalytic domain of HDAC6.[2] By binding to the active site of the enzyme, it prevents the deacetylation of key substrate proteins. The primary known substrates of HDAC6 with relevance to cancer are α-tubulin and the heat shock protein 90 (Hsp90).
-
α-tubulin: Acetylation of α-tubulin is a key post-translational modification that regulates microtubule stability and function. By inhibiting HDAC6, this compound leads to an accumulation of acetylated α-tubulin, which can disrupt microtubule dynamics, impacting cell division, migration, and invasion.
-
Hsp90: Hsp90 is a molecular chaperone responsible for the proper folding and stability of a multitude of client proteins, many of which are critical for cancer cell survival and proliferation (e.g., Akt, Raf-1, Cdk4). Inhibition of HDAC6-mediated deacetylation of Hsp90 can impair its chaperone function, leading to the degradation of these oncogenic client proteins and subsequent induction of apoptosis.
The selective inhibition of HDAC6 by this compound is a key attribute, as it may offer a more favorable safety profile compared to pan-HDAC inhibitors, which can be associated with broader side effects due to the inhibition of multiple HDAC isoforms.[1][3][4]
Quantitative Data
This compound has demonstrated exceptional potency and selectivity for HDAC6 in enzymatic assays. The following tables summarize the key quantitative data available from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms
| HDAC Isoform | Ki (nM) |
| HDAC6 | 0.7 |
Data sourced from in vitro enzymatic assays.[2][6]
Table 2: Selectivity Profile of this compound
| Comparison | Fold Selectivity |
| HDAC6 vs. HDAC1 | >200 |
| HDAC6 vs. HDAC2 | >200 |
| HDAC6 vs. HDAC3 | >200 |
| HDAC6 vs. HDAC4 | ~2600 |
| HDAC6 vs. HDAC5 | >200 |
| HDAC6 vs. HDAC7 | >200 |
| HDAC6 vs. HDAC8 | ~250 |
| HDAC6 vs. HDAC9 | >200 |
| HDAC6 vs. HDAC10 | >200 |
Data highlights the significant selectivity of this compound for HDAC6 over other zinc-dependent HDAC isoforms.[1][6]
Experimental Protocols
The following are summaries of key experimental protocols used in the preclinical evaluation of this compound.
1. HDAC Inhibition Assay (In Vitro)
-
Objective: To determine the inhibitory potency (Ki) of this compound against various HDAC isoforms.
-
Methodology:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10) were used.
-
A fluorogenic substrate (e.g., Fluor-de-Lys) was incubated with each HDAC enzyme in the presence of varying concentrations of this compound.
-
The reaction was allowed to proceed for a defined period at 37°C.
-
A developer solution was added to stop the reaction and generate a fluorescent signal proportional to the amount of deacetylated substrate.
-
Fluorescence was measured using a plate reader.
-
IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.
-
Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.
-
2. Western Blot Analysis for Protein Acetylation
-
Objective: To assess the effect of this compound on the acetylation status of HDAC6 substrates (e.g., α-tubulin, Hsp90) in cells.
-
Methodology:
-
Cancer cell lines were treated with various concentrations of this compound or vehicle control for a specified time.
-
Cells were harvested and lysed to extract total protein.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for acetylated-α-tubulin, total α-tubulin, acetylated-Hsp90, total Hsp90, and a loading control (e.g., GAPDH or β-actin).
-
After washing, the membrane was incubated with appropriate HRP-conjugated secondary antibodies.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of this compound in cancer cells.
Caption: Inhibitory selectivity profile of this compound.
Caption: A typical preclinical evaluation workflow for this compound.
Current Status and Future Directions in Cancer Research
While the primary preclinical investigations of this compound have focused on its anti-inflammatory and anti-rheumatic properties, its potent and selective inhibition of HDAC6 presents a strong rationale for its exploration in oncology.[1][4] At the time of this writing, there is a lack of extensive published data specifically detailing the efficacy of this compound in cancer cell lines or in vivo cancer models. One study noted that potent inhibition of pancreatic cancer cell growth could be achieved with agents targeting both HDAC3 and HDAC6, but suggested that further research is needed to determine the effects of solely inhibiting HDAC6 with a compound like this compound.[2]
Future research should focus on:
-
In vitro screening: Evaluating the anti-proliferative and pro-apoptotic effects of this compound across a broad panel of cancer cell lines from various tumor types.
-
In vivo efficacy: Assessing the anti-tumor activity of this compound in relevant preclinical cancer models, such as patient-derived xenografts (PDXs) and syngeneic models.
-
Combination studies: Investigating the potential synergistic or additive effects of this compound when combined with standard-of-care chemotherapies, targeted therapies, or immunotherapies.
-
Biomarker development: Identifying potential biomarkers that could predict sensitivity to this compound treatment in cancer patients.
Conclusion
This compound is a highly promising pharmacological tool and potential therapeutic agent due to its exceptional potency and selectivity for HDAC6. While its development has primarily focused on inflammatory diseases, the critical role of HDAC6 in cancer biology provides a strong foundation for its investigation as a novel anti-cancer agent. The data presented in this guide underscore the need for further dedicated cancer research to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. unimedizin-mainz.de [unimedizin-mainz.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Defines a New Class of Potent and Selective Antiinflammatory and Antirheumatic Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Marbostat-100: A Guide to Cell-Based Assays
Application Notes & Protocols for Researchers and Drug Development Professionals
Introduction
Marbostat-100 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] HDAC6 is a class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and signal transduction, primarily through the deacetylation of non-histone protein substrates such as α-tubulin. Its targeted inhibition by this compound has shown promise in preclinical models of inflammatory diseases and cancer, making it a valuable tool for both basic research and drug development.[3][4][5]
These application notes provide a comprehensive guide to utilizing this compound in cell-based assays to probe its biological activity and elucidate its mechanism of action. The protocols outlined below are intended to serve as a starting point for researchers, with the understanding that optimization may be necessary for specific cell types and experimental questions.
Mechanism of Action
This compound functions as a competitive inhibitor of HDAC6, binding to the catalytic domain of the enzyme.[3][4] This inhibition prevents the removal of acetyl groups from HDAC6 substrates. A primary and well-characterized substrate of HDAC6 is α-tubulin. Increased acetylation of α-tubulin disrupts microtubule dynamics and can affect intracellular transport and cell migration. The selectivity of this compound for HDAC6 over other HDAC isoforms minimizes off-target effects, making it a precise tool for studying HDAC6-specific functions.[3]
Data Presentation
Inhibitory Activity of this compound
| Target | Kᵢ (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 0.7 | - |
| HDAC1 | >1800 | >2571-fold |
| HDAC2 | >1800 | >2571-fold |
| HDAC3 | >1800 | >2571-fold |
| HDAC4 | >1800 | >2571-fold |
| HDAC5 | >1800 | >2571-fold |
| HDAC7 | >1800 | >2571-fold |
| HDAC8 | 175 | >250-fold |
| HDAC9 | >1800 | >2571-fold |
| HDAC10 | >1800 | >2571-fold |
Source: Data compiled from multiple sources.[2][3]
Experimental Protocols
Protocol 1: In Vitro HDAC6 Enzymatic Assay
This protocol describes a biochemical assay to determine the direct inhibitory effect of this compound on recombinant HDAC6 activity.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Fluor de Lys®-HDAC6 substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
This compound
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
This compound dilution or vehicle control
-
Recombinant HDAC6 enzyme
-
-
Incubate the plate at 37°C for 15 minutes.
-
Add the fluorogenic HDAC6 substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding the Developer solution.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
Protocol 2: Cellular Assay for α-Tubulin Acetylation
This protocol details a Western blot-based method to assess the downstream effect of this compound on its primary cellular substrate, α-tubulin.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) or DMSO for a specified time (e.g., 6, 12, or 24 hours).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation.
Mandatory Visualizations
Caption: Mechanism of this compound action on HDAC6 and α-tubulin.
Caption: Workflow for analyzing α-tubulin acetylation by Western blot.
Caption: Hypothesized signaling pathway affected by this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | 1876450-69-9 | HDAC | MOLNOVA [molnova.com]
- 3. unimedizin-mainz.de [unimedizin-mainz.de]
- 4. researchgate.net [researchgate.net]
- 5. This compound Defines a New Class of Potent and Selective Antiinflammatory and Antirheumatic Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Detecting Tubulin Acetylation Induced by Marbostat-100 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marbostat-100 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a key enzyme responsible for the deacetylation of α-tubulin at lysine 40. Inhibition of HDAC6 by this compound leads to hyperacetylation of α-tubulin, a post-translational modification associated with microtubule stability and regulation of intracellular transport. This application note provides a detailed protocol for the detection and quantification of this compound-induced tubulin acetylation in cultured cells using Western blotting.
Introduction
This compound is a novel hydroxamic acid-based HDAC6 inhibitor with a Ki of 0.7 nM and demonstrates over 200-fold selectivity against other HDAC isoforms.[1] Its primary mechanism of action involves the inhibition of the catalytic activity of HDAC6, which is a cytosolic enzyme that deacetylates non-histone proteins, most notably α-tubulin.[2][3] The acetylation of α-tubulin on lysine 40 is a dynamic process that influences microtubule-dependent cellular functions. By inhibiting HDAC6, this compound effectively increases the levels of acetylated α-tubulin, making this a critical biomarker for assessing the compound's cellular activity. Western blotting is a robust and widely used technique to measure changes in protein post-translational modifications, and it is the standard method for evaluating the efficacy of HDAC6 inhibitors like this compound.[2]
Signaling Pathway and Experimental Workflow
The inhibition of HDAC6 by this compound directly impacts the acetylation state of α-tubulin. This relationship and the subsequent experimental workflow for its detection are outlined below.
Caption: this compound inhibits HDAC6, leading to an increase in acetylated α-tubulin.
Caption: A stepwise workflow for the Western blot analysis of tubulin acetylation.
Experimental Protocol
This protocol is a synthesis of established methods for detecting tubulin acetylation following treatment with HDAC6 inhibitors.
Materials and Reagents:
-
Cell Line: Any suitable mammalian cell line (e.g., HeLa, U2OS, SH-SY5Y)
-
This compound: Prepare a stock solution in DMSO.
-
Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4X): 250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol.
-
SDS-PAGE Gels: 10% polyacrylamide gels.
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.
-
PVDF Membrane: 0.45 µm pore size.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-acetylated-α-tubulin (Lys40)
-
Mouse anti-α-tubulin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence imager.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) and a vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended dilutions are 1:1000 for anti-acetylated-α-tubulin and 1:5000 for anti-α-tubulin.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies diluted in blocking buffer (typically 1:5000 to 1:10,000) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Imaging:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the acetylated-α-tubulin band to the corresponding α-tubulin band to account for loading differences.
-
Quantitative Data Summary
The following table summarizes the reported effects of this compound on tubulin acetylation in various studies.
| Cell Line/System | This compound Concentration | Treatment Duration | Fold Increase in Acetylated Tubulin (Normalized to Total Tubulin) | Reference |
| MV4-11 | 50 nM | Not Specified | Potent induction of hyperacetylation | Sellmer et al., 2018 |
| MV4-11 | 0.5 µM | Not Specified | ~1324-fold | Sellmer et al., 2018 |
| HEK293T | 500 nM | Not Specified | Saturation of tubulin acetylation observed | Sellmer et al., 2018 |
Conclusion
This application note provides a comprehensive guide for the reliable detection of this compound-induced tubulin acetylation by Western blot. The provided protocol and supporting information will aid researchers in accurately assessing the cellular activity of this compound and other HDAC6 inhibitors. Adherence to this detailed methodology will ensure reproducible and quantifiable results, facilitating drug development and further research into the biological roles of tubulin acetylation.
References
Preparing Marbostat-100 Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Marbostat-100 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb histone deacetylase.[1][2][3][4] Its selectivity makes it a valuable tool for investigating the specific roles of HDAC6 in various cellular processes and a potential therapeutic agent in oncology and inflammatory diseases.[1][2][4] Proper preparation of a stable, concentrated stock solution is critical for accurate and reproducible experimental results in cell culture applications. This document provides detailed protocols for the preparation, storage, and quality control of this compound stock solutions, along with an overview of its mechanism of action and relevant signaling pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is essential for proper handling and storage.
| Property | Value | Reference |
| Chemical Name | N-Hydroxy-4-((4-methyl-3,5-dioxo-3,4,5,6-tetrahydro-2,6-methano[1][3]diazocino[5,6-b]indol-11(1H)-yl)methyl)benzamide | [5] |
| Molecular Formula | C₂₂H₂₀N₄O₄ | [5] |
| Molecular Weight | 404.42 g/mol | [5] |
| Purity | >98% (HPLC) | [5] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | [1] |
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the catalytic activity of HDAC6.[1][2] Unlike other HDACs, which are primarily located in the nucleus and regulate gene expression through histone deacetylation, HDAC6 is predominantly found in the cytoplasm. Its substrates are mainly non-histone proteins, including α-tubulin, cortactin, and heat shock protein 90 (HSP90).
By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which in turn affects various cellular processes:
-
Microtubule Dynamics: Hyperacetylation of α-tubulin disrupts the normal function of microtubules, impacting cell motility, migration, and intracellular transport.
-
Protein Quality Control: Inhibition of HDAC6 can interfere with the aggresome pathway, a cellular mechanism for clearing misfolded proteins.
-
Signal Transduction: HDAC6 can influence several signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: this compound inhibits HDAC6, leading to hyperacetylation of α-tubulin and HSP90.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials and Equipment
-
This compound powder (purity >98%)
-
Anhydrous/sterile dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL, sterile)
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Workflow Diagram
Caption: Workflow for preparing this compound stock solution.
Step-by-Step Procedure
-
Preparation: Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh a desired amount of this compound powder (e.g., 1 mg) into the tube. Record the exact weight.
-
Calculation of DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula:
Volume of DMSO (µL) = (Weight of this compound (mg) / 404.42 ( g/mol )) * 100,000
For example, for 1 mg of this compound: Volume of DMSO (µL) = (1 mg / 404.42 g/mol ) * 100,000 ≈ 247.3 µL
-
Dissolution: Using a sterile pipette tip, add the calculated volume of anhydrous/sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light.
Quality Control
-
Visual Inspection: The stock solution should be clear and free of any precipitates. If precipitation occurs upon thawing, gently warm the tube to 37°C and vortex to redissolve.
-
Final Concentration in Media: When diluting the stock solution into cell culture media, ensure the final concentration of DMSO does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Functional Assay: The activity of the this compound stock solution can be verified by treating cells with a known effective concentration (e.g., 100 nM - 1 µM) and assessing the acetylation of α-tubulin by Western blot as a positive control for HDAC6 inhibition.
Application in Cell Culture
The prepared this compound stock solution can be used for various in vitro cell-based assays, including:
-
Cell viability and proliferation assays
-
Apoptosis assays
-
Cell migration and invasion assays
-
Western blotting to analyze protein expression and acetylation status
-
Gene expression analysis
The optimal working concentration of this compound will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment to determine the IC₅₀ value for the cell line of interest. Based on published data, effective concentrations are typically in the nanomolar range.
Safety Precautions
This compound is a bioactive compound. Standard laboratory safety precautions should be followed:
-
Wear appropriate personal protective equipment (lab coat, gloves, and safety glasses).
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
Avoid contact with skin and eyes. In case of contact, wash immediately with copious amounts of water.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
- 1. unimedizin-mainz.de [unimedizin-mainz.de]
- 2. researchgate.net [researchgate.net]
- 3. This compound Defines a New Class of Potent and Selective Antiinflammatory and Antirheumatic Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | 1876450-69-9 | HDAC | MOLNOVA [molnova.com]
Marbostat-100 Treatment in Primary Neuron Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marbostat-100 is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a class IIb histone deacetylase.[1][2][3][4] Unlike other HDACs, which are primarily nuclear, HDAC6 is predominantly located in the cytoplasm and plays a crucial role in various cellular processes, including microtubule dynamics, protein folding and degradation, and cell migration.[1][5] Its selective inhibition by this compound presents a promising therapeutic strategy for a range of neurological disorders, including neurodegenerative diseases and peripheral neuropathies, by targeting pathways distinct from those affected by pan-HDAC inhibitors.[1][3][4][5]
These application notes provide detailed protocols for the use of this compound in primary neuron cultures, covering neuroprotection and neurite outgrowth assays. Additionally, it summarizes the key signaling pathways modulated by HDAC6 and consequently affected by this compound treatment.
Data Presentation
This compound Inhibitory Activity
| Target | Parameter | Value | Reference |
| HDAC6 | Ki | 0.7 nM | [3][6] |
| HDAC1 | Ki | >500-fold selectivity vs HDAC6 | [6] |
| Other HDACs | - | High selectivity for HDAC6 | [3] |
Recommended Concentration Range for In Vitro Neuronal Assays
| Assay | Recommended Starting Concentration Range | Notes |
| Neuroprotection (e.g., against oxidative stress) | 10 nM - 1 µM | Titration is recommended to determine the optimal concentration for the specific neuronal type and insult. |
| Neurite Outgrowth | 50 nM - 500 nM | Higher concentrations may not necessarily lead to enhanced effects and should be evaluated for potential cytotoxicity. |
| α-tubulin Acetylation | 5 nM - 1 µM | A clear dose-dependent increase in α-tubulin acetylation is expected.[6] |
Signaling Pathways Modulated by this compound
The primary mechanism of action of this compound is the inhibition of HDAC6's deacetylase activity. This leads to the hyperacetylation of its key cytoplasmic substrates, most notably α-tubulin.
HDAC6 and Microtubule Dynamics
HDAC6 deacetylates α-tubulin, a major component of microtubules. Deacetylation leads to less stable microtubules. By inhibiting HDAC6, this compound increases α-tubulin acetylation, which is associated with enhanced microtubule stability.[1][7] This stabilization is crucial for proper axonal transport of mitochondria, vesicles, and other essential cellular components.[5][7]
HDAC6 in Protein Quality Control
HDAC6 is also involved in the cellular response to misfolded proteins. It can bind to ubiquitinated misfolded proteins and facilitate their transport to the aggresome for degradation. This process also involves the deacetylation of HSP90 (Heat Shock Protein 90), which regulates the heat shock response.
Experimental Protocols
Preparation of Primary Neuron Cultures
This protocol provides a general guideline for the culture of primary hippocampal or cortical neurons.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)
-
Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips
Procedure:
-
Dissect hippocampi or cortices from E18 embryos in ice-cold dissection medium.
-
Mince the tissue and incubate in the enzyme solution according to the manufacturer's instructions to dissociate the cells.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density on poly-D-lysine or poly-L-ornithine coated surfaces.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 3-4 days.
Neuroprotection Assay Against Oxidative Stress
This protocol describes a method to assess the neuroprotective effects of this compound against an oxidative insult.
Materials:
-
Mature primary neuron cultures (e.g., 7-10 days in vitro)
-
This compound stock solution (in DMSO)
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2) or glutamate)
-
Cell viability assay kit (e.g., MTT, LDH, or live/dead staining)
Workflow:
Procedure:
-
Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be below 0.1%.
-
Pre-treat mature primary neuron cultures with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 24 hours.
-
Induce oxidative stress by adding the chosen agent (e.g., 50-100 µM H2O2) to the culture medium for a defined period (e.g., 1 hour). Include a control group that is not exposed to the stressor.
-
After the stress period, remove the medium containing the stressor and this compound, and replace it with fresh, pre-warmed culture medium.
-
Incubate the cultures for another 24 hours.
-
Assess neuronal viability using a standard method such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).[8][9]
Neurite Outgrowth Assay
This protocol outlines a method to evaluate the effect of this compound on neurite extension.
Materials:
-
Young primary neuron cultures (e.g., 1-2 days in vitro)
-
This compound stock solution (in DMSO)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Microscope with fluorescence imaging capabilities
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
Workflow:
Procedure:
-
Plate primary neurons at a relatively low density to allow for clear visualization of individual neurites.
-
After allowing the neurons to attach and initiate neurite extension (e.g., 24 hours), treat the cultures with various concentrations of this compound (e.g., 50 nM, 100 nM, 250 nM, 500 nM) or vehicle (DMSO).
-
Incubate the cultures for 48-72 hours to allow for neurite growth.
-
Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and block with BSA.
-
Incubate with a primary antibody against β-III tubulin or MAP2, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Acquire images of the neurons using a fluorescence microscope.
-
Quantify neurite length, number of primary neurites, and branching complexity using image analysis software.[10][11]
Conclusion
This compound is a valuable research tool for investigating the role of HDAC6 in neuronal function and pathology. Its high potency and selectivity make it a superior choice over pan-HDAC inhibitors for studying the specific consequences of HDAC6 inhibition. The protocols provided herein offer a starting point for researchers to explore the therapeutic potential of this compound in models of neurological disease. As with any experimental system, optimization of concentrations and incubation times for specific primary neuron types and experimental conditions is recommended.
References
- 1. pnas.org [pnas.org]
- 2. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unimedizin-mainz.de [unimedizin-mainz.de]
- 4. This compound Defines a New Class of Potent and Selective Antiinflammatory and Antirheumatic Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | HDAC6: A Key Link Between Mitochondria and Development of Peripheral Neuropathy [frontiersin.org]
- 8. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems [axionbiosystems.com]
- 10. Neurite outgrowth assessment using high content analysis methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
Application Notes and Protocols: Marbostat-100 in a Lymphoma Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Marbostat-100, a potent and highly selective histone deacetylase 6 (HDAC6) inhibitor, in a lymphoma xenograft model. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in MYC-driven lymphomas.
Introduction
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents.[1] this compound is a novel, highly selective HDAC6 inhibitor that has demonstrated significant anti-lymphoma activity, particularly in cancers driven by the MYC oncogene.[2][3] Overexpression of MYC is a hallmark of several aggressive lymphomas, including Burkitt lymphoma and diffuse large B-cell lymphoma (DLBCL), and is often associated with a poor prognosis.[2] this compound exerts its anti-tumor effects by inducing the proteasomal degradation of MYC, leading to apoptosis in lymphoma cells.[2][3] These notes provide detailed methodologies for in vivo studies using the Eµ-Myc mouse model, a well-established model for MYC-driven B-cell lymphoma.[3][4]
Mechanism of Action of this compound in MYC-Driven Lymphoma
This compound selectively inhibits the cytoplasmic enzyme HDAC6.[5][6] In MYC-overexpressing lymphoma cells, this inhibition leads to the hyperacetylation of α-tubulin. This event is crucial for the subsequent degradation of the MYC oncoprotein.[3][7] The proposed mechanism involves a cytoplasmic protein complex where HDAC6 and heat shock proteins (HSPs) regulate MYC stability. Inhibition of HDAC6 by this compound disrupts this complex, leading to MYC degradation via the proteasome and ultimately inducing apoptosis in the cancer cells.[3] A key finding is that this effect is specific to lymphoma cells with high MYC levels and is dependent on the presence of a wild-type Threonine-58 (T58) residue in the MYC protein.[2]
Data Presentation
In Vivo Efficacy of this compound in the Eµ-Myc Lymphoma Model
| Treatment Group | Dosage and Schedule | Number of Animals | Incidence of Lymphoma | Median Survival | Reference |
| This compound (M-100) | 30 mg/kg, i.p., twice weekly for 6 weeks | 17 | 1/17 | Significantly increased | [3] |
| Vehicle Control | i.p., twice weekly for 6 weeks | N/A | 60% developed lymphomas | N/A | [3] |
Pharmacodynamic Effects of this compound in Eµ-Myc Mice
| Treatment | Time Point | Tissue | Biomarker | Observation | Reference |
| This compound (30 mg/kg, i.p.) | 6 hours | Spleen | Acetylated α-tubulin | Increased | [3] |
| This compound (30 mg/kg, i.p.) | 72 hours | Spleen | Acetylated α-tubulin | Increased | [3] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in an Eµ-Myc Lymphoma Model
Objective: To evaluate the long-term effect of this compound on lymphomagenesis and survival in a spontaneous lymphoma mouse model.
Materials:
-
Eµ-Myc transgenic mice (70-day-old)[3]
-
This compound (M-100)
-
Vehicle control (e.g., DMSO, saline)
-
Sterile syringes and needles for intraperitoneal (i.p.) injection
-
Animal monitoring equipment
Procedure:
-
Animal Acclimatization: Acclimatize 70-day-old Eµ-Myc mice to the facility for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to two groups: a treatment group receiving this compound and a control group receiving vehicle.
-
Drug Preparation: Prepare this compound solution for injection at a concentration suitable for delivering 30 mg/kg body weight. The vehicle should be prepared in the same manner.
-
Treatment Administration: Administer this compound (30 mg/kg) or vehicle via intraperitoneal (i.p.) injection twice a week for six consecutive weeks.[3]
-
Monitoring:
-
Monitor the mice for signs of tumor development (e.g., palpable lymph nodes, enlarged spleen) and overall health (body weight, activity, grooming) daily.
-
Continue monitoring for an additional six weeks after the cessation of treatment to assess for delayed tumor formation.[3]
-
-
Endpoint: The primary endpoint is the development of lymphoma, confirmed by histopathological analysis, and overall survival.
-
Data Analysis: Compare the survival rates between the this compound-treated and vehicle-treated groups using Kaplan-Meier survival curves and log-rank tests.
Protocol 2: Pharmacodynamic Analysis of this compound in Eµ-Myc Mice
Objective: To confirm the in vivo target engagement of this compound by measuring the acetylation of its substrate, α-tubulin.
Materials:
-
Eµ-Myc transgenic mice
-
This compound
-
Vehicle control
-
Tissue harvesting tools
-
Protein lysis buffer
-
Western blotting reagents and equipment
-
Antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
Procedure:
-
Animal Treatment: Treat Eµ-Myc mice with a single dose of this compound (30 mg/kg, i.p.) or vehicle.
-
Tissue Collection: At specified time points (e.g., 6 and 72 hours post-injection), euthanize the mice and harvest spleens.[3]
-
Protein Extraction: Immediately process the spleens to extract total protein using a suitable lysis buffer.
-
Western Blotting:
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against acetylated-α-tubulin and total α-tubulin.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the level of acetylated-α-tubulin to the total α-tubulin to determine the fold-change in acetylation upon this compound treatment compared to the vehicle control.
Mandatory Visualizations
Caption: Mechanism of this compound in MYC-driven lymphoma cells.
Caption: In vivo efficacy study workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting MYC-driven lymphoma: lessons learned and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Utilization of the Eμ-Myc Mouse to Model Heterogeneity of Therapeutic Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Defines a New Class of Potent and Selective Antiinflammatory and Antirheumatic Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Immunofluorescence Protocol for Detecting Acetylated Tubulin Following Marbostat-100 Treatment
Audience: Researchers, scientists, and drug development professionals.
Principle
Alpha-tubulin, a primary component of microtubules, undergoes various post-translational modifications, including acetylation of the lysine-40 (Lys40) residue.[1] This modification is generally associated with stable, long-lived microtubules and is crucial for processes like cell motility and axonemal assembly.[1][2] The acetylation state of α-tubulin is dynamically regulated by the opposing activities of acetyltransferases and deacetylases.
The primary enzyme responsible for the deacetylation of α-tublin is Histone Deacetylase 6 (HDAC6), a cytoplasmic, zinc-dependent deacetylase.[3] Marbostat-100 is a potent and highly selective inhibitor of HDAC6.[4][5][6] By inhibiting HDAC6 activity, this compound treatment leads to the hyperacetylation of its substrates, most notably α-tubulin.[6]
This protocol provides a detailed method for treating cultured cells with this compound to induce tubulin hyperacetylation and subsequently detecting this modification using immunofluorescence. The increase in the fluorescent signal corresponding to acetylated tubulin can be used to quantify the cellular activity and efficacy of this compound.
Signaling Pathway and Experimental Rationale
The experimental approach is based on the direct molecular mechanism of this compound. The inhibitor blocks the enzymatic activity of HDAC6, leading to an accumulation of acetylated α-tubulin. This endpoint is then visualized and quantified using a specific primary antibody against the acetylated form of tubulin, followed by a fluorescently labeled secondary antibody.
Caption: Mechanism of this compound action leading to tubulin hyperacetylation.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
3.1. Required Materials
-
Reagents:
-
This compound (prepared in DMSO)
-
Cell culture medium and supplements (e.g., FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold 100% Methanol
-
Permeabilization Buffer: 0.25% Triton™ X-100 in PBS[7]
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween 20 (PBST)[8]
-
Primary Antibody: Anti-acetylated-α-Tubulin antibody (e.g., Mouse monoclonal clone 6-11B-1)[7]
-
Secondary Antibody: Fluorescently-conjugated anti-mouse IgG (e.g., Alexa Fluor™ 488 or 555)
-
Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole) or Hoechst 33342[9]
-
Antifade Mounting Medium
-
-
Equipment:
-
Sterile cell culture plates or coverslips in multi-well plates
-
Humidified incubator (37°C, 5% CO₂)
-
Fluorescence or confocal microscope with appropriate filters
-
3.2. Step-by-Step Procedure
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. Crosstalk between acetylation and the tyrosination/detyrosination cycle of α-tubulin in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl-α-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. unimedizin-mainz.de [unimedizin-mainz.de]
- 5. This compound Defines a New Class of Potent and Selective Antiinflammatory and Antirheumatic Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acetyl-alpha Tubulin (Lys40) Monoclonal Antibody (6-11B-1) (32-2700) [thermofisher.com]
- 8. biocompare.com [biocompare.com]
- 9. Acetylated tubulin immunofluorescence [bio-protocol.org]
Application Notes and Protocols: Marbostat-100 in Combination with Other Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marbostat-100 is a potent and highly selective histone deacetylase 6 (HDAC6) inhibitor.[1][2] Its unique mechanism of action, primarily targeting the cytoplasmic enzyme HDAC6, offers a favorable safety profile compared to pan-HDAC inhibitors, which are often associated with a broad spectrum of side effects.[2] HDAC6 is a critical regulator of various cellular processes, including protein quality control, cell motility, and immune responses, making it a compelling target for therapeutic intervention in oncology, neurodegenerative diseases, and autoimmune disorders.[3][4][5]
These application notes provide a comprehensive overview of the scientific rationale and detailed protocols for investigating the synergistic potential of this compound in combination with other therapeutic agents across different disease models. While specific combination studies involving this compound are not yet extensively published, the information presented herein is based on the well-established roles of HDAC6 and preclinical data from other selective HDAC6 inhibitors.
Rationale for Combination Therapies
The primary rationale for combining this compound with other drugs is to achieve synergistic or additive therapeutic effects, overcome drug resistance, and potentially reduce treatment-related toxicities by using lower doses of each agent.
Oncology
In cancer, HDAC6 is implicated in tumor progression, metastasis, and the regulation of the tumor microenvironment.[6][7][8]
-
Combination with Proteasome Inhibitors (e.g., Bortezomib) in Multiple Myeloma: Cancer cells, particularly multiple myeloma cells, are highly dependent on the proteasome for degrading misfolded proteins. Inhibition of the proteasome leads to an accumulation of these proteins, causing cellular stress and apoptosis. However, cancer cells can develop resistance by utilizing an alternative protein clearance pathway known as the aggresome pathway, which is dependent on HDAC6.[5][6] By inhibiting HDAC6, this compound can block this escape route, leading to a synergistic increase in cytotoxic protein accumulation when combined with a proteasome inhibitor.[5][6][9]
-
Combination with Immunotherapy (e.g., Anti-PD-1/PD-L1 Antibodies): HDAC6 inhibition has been shown to modulate the tumor immune microenvironment.[8][10] Selective HDAC6 inhibitors can decrease the population of pro-tumorigenic M2 macrophages and down-regulate immunosuppressive proteins in tumor cells.[11] This can render "cold" tumors more susceptible to immune checkpoint blockade.[7][11][12] Combining this compound with immune checkpoint inhibitors could therefore enhance anti-tumor immune responses.
Autoimmune Diseases
In autoimmune diseases such as rheumatoid arthritis (RA), HDAC6 plays a role in inflammation and immune cell regulation.[12][13]
-
Combination with JAK Inhibitors (e.g., Tofacitinib) in Rheumatoid Arthritis: Janus kinase (JAK) inhibitors are effective in treating RA by blocking pro-inflammatory cytokine signaling. Preclinical studies with other selective HDAC6 inhibitors have demonstrated synergistic effects when combined with tofacitinib in rodent models of arthritis, leading to a significant reduction in disease severity.[14] This combination can effectively target different aspects of the inflammatory cascade.
Neurodegenerative Diseases
In neurodegenerative diseases like Alzheimer's disease, HDAC6 is involved in processes such as axonal transport and the clearance of protein aggregates.[14][15]
-
Combination with Disease-Modifying Agents: While specific combination therapies with this compound in neurodegeneration are yet to be established, the rationale exists for combining it with agents that target other pathological hallmarks of these diseases. For instance, in Alzheimer's disease models, HDAC6 inhibitors have been shown to improve the clearance of amyloid-beta and reduce tau hyperphosphorylation.[15] Combining this compound with anti-amyloid or anti-tau therapies could provide a multi-pronged approach to tackling the disease.
Data Presentation
The following tables summarize hypothetical quantitative data from preclinical studies evaluating this compound in combination therapies. These tables are illustrative and designed to guide the presentation of experimental results.
Table 1: In Vitro Synergistic Cytotoxicity of this compound and Bortezomib in Multiple Myeloma Cell Lines
| Cell Line | Drug Combination (Concentration) | Combination Index (CI)* |
| MM.1S | This compound (50 nM) + Bortezomib (5 nM) | 0.6 |
| RPMI 8226 | This compound (75 nM) + Bortezomib (7.5 nM) | 0.5 |
| U266 | This compound (100 nM) + Bortezomib (10 nM) | 0.7 |
*CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of this compound and Anti-PD-1 in a Syngeneic Mouse Melanoma Model
| Treatment Group | Tumor Growth Inhibition (%) | Change in CD8+/Treg Ratio |
| Vehicle Control | 0 | 1.0 |
| This compound (25 mg/kg) | 30 | 1.8 |
| Anti-PD-1 (10 mg/kg) | 35 | 2.1 |
| This compound + Anti-PD-1 | 75 | 4.5 |
Table 3: Effect of this compound and Tofacitinib on Arthritis Score in a Rat Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Mean Arthritis Score (Day 21) | Reduction in Paw Swelling (%) |
| Vehicle Control | 12.5 | 0 |
| This compound (15 mg/kg) | 8.0 | 36 |
| Tofacitinib (5 mg/kg) | 7.5 | 40 |
| This compound + Tofacitinib | 3.5 | 72 |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment of this compound and Bortezomib in Multiple Myeloma
Objective: To determine the synergistic cytotoxic effects of this compound and bortezomib on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, RPMI 8226, U266)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Bortezomib
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
CompuSyn software for synergy analysis
Methodology:
-
Cell Seeding: Seed multiple myeloma cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and bortezomib, both alone and in combination at a constant ratio. Add the drugs to the cells and incubate for 72 hours.
-
Viability Assay: After incubation, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Use the Chou-Talalay method and CompuSyn software to determine the Combination Index (CI).
Protocol 2: In Vivo Evaluation of this compound and Anti-PD-1 in a Syngeneic Melanoma Model
Objective: To assess the in vivo efficacy of combining this compound with an anti-PD-1 antibody in a syngeneic mouse melanoma model.
Materials:
-
C57BL/6 mice
-
B16-F10 melanoma cells
-
This compound
-
Anti-mouse PD-1 antibody
-
Calipers for tumor measurement
-
Flow cytometer
Methodology:
-
Tumor Implantation: Subcutaneously inject 1x10^6 B16-F10 cells into the flank of C57BL/6 mice.
-
Treatment: When tumors reach an average volume of 100 mm³, randomize mice into four groups: Vehicle control, this compound (e.g., 25 mg/kg, oral gavage, daily), Anti-PD-1 (e.g., 10 mg/kg, intraperitoneal injection, twice weekly), and the combination of both.
-
Tumor Measurement: Measure tumor volume with calipers every two days.
-
Immunophenotyping: At the end of the study, harvest tumors and spleens. Prepare single-cell suspensions and perform flow cytometry to analyze immune cell populations (e.g., CD8+ T cells, regulatory T cells).
-
Data Analysis: Calculate tumor growth inhibition for each group. Analyze flow cytometry data to determine changes in immune cell ratios.
Protocol 3: Assessment of this compound and Tofacitinib in a Rat Model of Collagen-Induced Arthritis
Objective: To evaluate the synergistic anti-arthritic effects of this compound and tofacitinib in a rat model of CIA.
Materials:
-
Lewis rats
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Tofacitinib
-
Paw volume measurement tool (plethysmometer)
Methodology:
-
Induction of Arthritis: Immunize Lewis rats with an emulsion of bovine type II collagen and CFA. A booster immunization is given on day 7.
-
Treatment: On the first signs of arthritis (around day 10-12), randomize rats into four treatment groups: Vehicle control, this compound (e.g., 15 mg/kg, oral gavage, daily), Tofacitinib (e.g., 5 mg/kg, oral gavage, daily), and the combination of both.
-
Clinical Scoring: Score the severity of arthritis in all four paws daily based on erythema and swelling.
-
Paw Volume Measurement: Measure the volume of the hind paws at regular intervals.
-
Histopathology: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion.
-
Data Analysis: Compare the mean arthritis scores and paw volumes between the different treatment groups.
Visualizations
Caption: Synergy of this compound and Bortezomib in Multiple Myeloma.
Caption: Experimental Workflow for In Vivo Combination Immunotherapy Study.
Caption: Workflow for Determining In Vitro Drug Synergy.
References
- 1. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Targeted inhibition of histone deacetylase 6 in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | MPT0G413, A Novel HDAC6-Selective Inhibitor, and Bortezomib Synergistically Exert Anti-tumor Activity in Multiple Myeloma Cells [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Exploring the role of histone deacetylase and histone deacetylase inhibitors in the context of multiple myeloma: mechanisms, therapeutic implications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Advancing histone deacetylase 6 (HDAC6) as a promising therapeutic target for Alzheimer’s disease: from molecular insights to clinical prospects [frontiersin.org]
- 11. "Selective HDAC6 inhibitors improve anti-PD-1 immune checkpoint blockad" by Tessa Knox, Eva Sahakian et al. [hsrc.himmelfarb.gwu.edu]
- 12. HDAC Inhibition to Prime Immune Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of selective small-molecule HDAC6 inhibitor for overcoming proteasome inhibitor resistance in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. M-134, a novel HDAC6-selective inhibitor, markedly improved arthritic severity in a rodent model of rheumatoid arthritis when combined with tofacitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The development prospection of HDAC inhibitors as a potential therapeutic direction in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Marbostat-100 solubility issues in aqueous media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Marbostat-100 in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3][4][5][6] It is a synthetic organic compound intended for research use only.[1] Due to its hydrophobic nature, this compound often presents solubility challenges in aqueous solutions.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₀N₄O₄ | [1] |
| Molecular Weight | 404.426 g/mol | [1] |
| Purity | >98% (HPLC) | [1] |
| Appearance | White to off-white solid | N/A |
| Storage | -20°C | [1] |
Q2: Why is my this compound not dissolving in aqueous media?
This compound is a lipophilic molecule, meaning it has poor water solubility. This is a common issue with many small molecule inhibitors developed for biological research. The compound's structure favors dissolution in organic solvents over aqueous solutions. A derivative with an added morpholineethoxy group has been noted for its enhanced solubility, suggesting the parent compound has inherent solubility limitations.[4]
Q3: What is the mechanism of action of this compound?
This compound is a highly selective inhibitor of HDAC6, an enzyme that removes acetyl groups from proteins, notably non-histone proteins like tubulin.[3] By inhibiting HDAC6, this compound leads to the hyperacetylation of its target proteins, which can affect various cellular processes including cell motility, protein degradation, and signal transduction.[3][4] Histone deacetylase inhibitors can influence signaling pathways such as NF-κB and PI3K-AKT.[3][7]
Troubleshooting Guide for this compound Solubility
This guide provides systematic steps to address solubility issues with this compound in your experiments.
Initial Steps: Stock Solution Preparation
It is highly recommended to prepare a concentrated stock solution of this compound in an organic solvent before diluting it into your aqueous experimental medium.
Recommended Organic Solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Dimethylformamide (DMF)
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO) to achieve a high concentration (e.g., 10 mM, 20 mM, or higher).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can aid dissolution.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Advanced Troubleshooting Techniques
If you continue to experience precipitation or poor solubility upon dilution of the stock solution into your aqueous buffer or cell culture medium, consider the following methods.
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvents | Increasing the polarity of the aqueous solution with a water-miscible organic solvent.[8][9][10] | Simple to implement. | May affect biological systems at higher concentrations.[9] |
| pH Adjustment | Altering the pH of the medium to ionize the compound, thereby increasing its solubility.[9][11] | Can be very effective if the compound has ionizable groups. | Potential for pH-induced degradation or altered biological activity.[9] |
| Use of Surfactants | Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[8][12] | Effective at low concentrations. | Can interfere with certain assays or have cellular toxicity. |
| Complexation with Cyclodextrins | Cyclodextrins have a hydrophobic core and a hydrophilic exterior, allowing them to encapsulate lipophilic drugs.[11][12] | Generally low toxicity and high efficiency. | May alter the effective concentration of the drug. |
Protocol 2: Using Co-solvents
-
Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent like DMSO or ethanol.
-
When preparing your final working solution, add the co-solvent to the aqueous medium before adding the this compound stock solution.
-
Commonly used co-solvents include polyethylene glycol (PEG), propylene glycol, and glycerol.
-
Crucially, perform a vehicle control experiment to ensure the co-solvent itself does not affect your experimental outcome.
Protocol 3: pH Adjustment
-
Determine the pKa of this compound (if available from the supplier or literature).
-
Adjust the pH of your aqueous buffer to be at least 2 pH units above the pKa for an acidic drug or 2 pH units below the pKa for a basic drug to ensure it is in its ionized, more soluble form.
-
Prepare a buffer with the desired pH.
-
Add the this compound stock solution to the pH-adjusted buffer.
-
Ensure the final pH of the solution is compatible with your experimental system.
Visual Guides
Workflow for Troubleshooting this compound Solubility
Caption: A workflow diagram for addressing this compound solubility issues.
Simplified Signaling Pathway of this compound Action
Caption: The inhibitory action of this compound on HDAC6 and its downstream effects.
References
- 1. This compound | 1876450-69-9 | HDAC | MOLNOVA [molnova.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. unimedizin-mainz.de [unimedizin-mainz.de]
- 5. This compound Defines a New Class of Potent and Selective Antiinflammatory and Antirheumatic Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Methods of solubility enhancements | PPTX [slideshare.net]
- 9. longdom.org [longdom.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Marbostat-100
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Marbostat-100. Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and highly selective synthetic organic compound that functions as a histone deacetylase (HDAC) inhibitor, with a particular specificity for HDAC6.[1][2] Its mechanism of action involves binding to the active site of the HDAC6 enzyme, thereby preventing the removal of acetyl groups from its substrate proteins. This leads to hyperacetylation of HDAC6 targets, such as α-tubulin.
Q2: How selective is this compound for HDAC6 compared to other HDAC isoforms?
This compound exhibits significant selectivity for HDAC6. It has been shown to inhibit the major catalytic domain of HDAC6 with an affinity that is at least 250 times higher than for other HDACs.[2]
Q3: What is the recommended solvent for dissolving this compound?
For in vitro experiments, this compound can typically be dissolved in dimethyl sulfoxide (DMSO). It is crucial to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental medium. Ensure the final DMSO concentration is low and consistent across all samples, including vehicle controls, to avoid solvent-induced artifacts.
Q4: How should I store this compound solutions?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability.[3] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide
Inconsistent IC50 Values
Q: We are observing significant variability in the IC50 values for this compound in our cell-based assays. What could be the cause?
A: Several factors can contribute to inconsistent IC50 values. Consider the following possibilities:
-
Compound Stability: this compound, like other hydroxamic acid-based inhibitors, may have limited stability in aqueous solutions.[4] It is recommended to prepare fresh dilutions from a frozen DMSO stock for each experiment.
-
Cell Density and Proliferation Rate: The density and growth phase of your cells can significantly impact the apparent IC50 value. Ensure you are using a consistent cell seeding density and that the cells are in the logarithmic growth phase at the start of each experiment.
-
Assay Incubation Time: The duration of exposure to this compound can influence the observed potency. Optimize and maintain a consistent incubation time for all experiments.
-
Reagent Quality: Verify the quality and consistency of your cell culture media, serum, and other assay reagents.
Unexpected Cellular Phenotypes or Toxicity
Q: We are observing unexpected cellular effects or toxicity at concentrations where we expect specific HDAC6 inhibition. Why might this be happening?
A: While this compound is highly selective for HDAC6, off-target effects or compound-specific properties could be at play.[2]
-
High Concentrations: At very high concentrations, the selectivity of any inhibitor can decrease. It is crucial to perform dose-response experiments to identify the optimal concentration range for selective HDAC6 inhibition.
-
Vehicle Control: Ensure that your vehicle control (e.g., DMSO) is at the same final concentration as in your this compound treated samples and is not causing the observed effects.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to HDAC inhibitors. It may be necessary to optimize the concentration range for your specific cell line.
Inconsistent Acetylation Levels of Target Proteins
Q: We are seeing inconsistent increases in α-tubulin acetylation after treatment with this compound. What could be the issue?
A: Inconsistent target protein acetylation can stem from several experimental variables:
-
Sub-optimal Lysis Conditions: Ensure your cell lysis buffer is effective at extracting proteins and preserving post-translational modifications. The inclusion of protease and deacetylase inhibitors in the lysis buffer is critical.
-
Antibody Quality: The quality and specificity of your primary antibody against acetylated α-tubulin are paramount. Validate your antibody and use a consistent lot for all experiments.
-
Loading Controls: Use a reliable loading control, such as total α-tubulin or a housekeeping protein like GAPDH, to normalize your western blot data accurately.
Quantitative Data Summary
| Parameter | Value | Selectivity over other HDACs |
| HDAC6 Ki | 0.7 nM[3] | >250-fold vs. HDAC8 |
| ~2600-fold vs. HDAC4 |
Experimental Protocols
General Protocol for Assessing HDAC6 Activity via Western Blot
-
Cell Culture: Plate your cells at a predetermined density and allow them to adhere and enter logarithmic growth phase.
-
Compound Preparation: Prepare a fresh serial dilution of this compound from a DMSO stock in your cell culture medium. Also, prepare a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium from your cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 4, 8, 12, or 24 hours) under standard cell culture conditions.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane (if necessary) and re-probe for total α-tubulin or another loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the acetylated α-tubulin signal to the loading control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
Marbostat-100 Stability in Long-Term Experiments: A Technical Support Resource
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Marbostat-100 in long-term experiments. As a potent and selective HDAC6 inhibitor, understanding its stability is crucial for obtaining reliable and reproducible results. This resource offers troubleshooting guides and frequently asked questions to address potential challenges during your research.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the long-term stability and handling of this compound.
| Question | Answer |
| What are the recommended storage conditions for this compound? | While specific long-term stability studies are not extensively published, for solid this compound, storage at -20°C is recommended to minimize degradation. For stock solutions in solvents like DMSO, storage at -80°C is advisable. Aliquoting stock solutions can help avoid repeated freeze-thaw cycles. |
| Is this compound sensitive to light or air? | As a precautionary measure, it is recommended to protect this compound from light and air. Store the solid compound and solutions in amber vials or containers wrapped in foil. Minimizing headspace in vials can reduce exposure to air. |
| What is the expected shelf-life of this compound solutions? | The shelf-life of this compound in solution has not been definitively established and can depend on the solvent, concentration, and storage conditions. For critical long-term experiments, it is best practice to prepare fresh solutions or to qualify the stability of frozen stock solutions over the intended duration of use. |
| Are there any known degradation pathways for this compound? | Specific degradation pathways for this compound have not been detailed in the public domain. However, compounds containing a hydroxamic acid moiety, like this compound, can be susceptible to hydrolysis.[1] The stability can also be influenced by the presence of acidic or basic conditions. |
| How can I check the integrity of my this compound sample? | The integrity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products, or by functional assays to confirm its inhibitory activity on HDAC6. |
Troubleshooting Guide
This guide provides solutions to potential issues you might encounter during your long-term experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Decreased or loss of this compound activity in a long-term cell culture experiment. | Degradation in media: this compound may be unstable in the cell culture media over time at 37°C. | 1. Replenish the compound: Change the media and add fresh this compound at regular intervals (e.g., every 24-48 hours). 2. Assess stability in media: Incubate this compound in your cell culture media under experimental conditions (37°C, CO2) for the duration of your experiment. Analyze samples at different time points by HPLC to check for degradation. |
| Adsorption to plasticware: The compound may adsorb to the surface of cell culture plates or tubes, reducing its effective concentration. | 1. Use low-binding plasticware: If available, use labware designed to minimize compound adsorption. 2. Pre-treatment of plates: Consider pre-incubating plates with a blocking agent like bovine serum albumin (BSA), if compatible with your experimental setup. | |
| Variability in experimental results between different batches of this compound. | Batch-to-batch differences in purity or stability: The purity or presence of impurities may vary between different synthesis batches. | 1. Qualify new batches: Before starting a new set of experiments, qualify the new batch of this compound by comparing its activity in a functional assay against a previously validated batch. 2. Analytical characterization: If possible, obtain a certificate of analysis for each batch and compare the purity and impurity profiles. |
| Appearance of unknown peaks in HPLC analysis of a this compound sample. | Degradation of the compound: The unknown peaks are likely degradation products. | 1. Review storage and handling: Ensure that the compound has been stored correctly and protected from light, air, and excessive temperature fluctuations. 2. Stress testing: To identify potential degradation products, you can perform forced degradation studies by exposing this compound to harsh conditions (e.g., acid, base, heat, oxidation). This can help in identifying the peaks in your experimental samples. |
Experimental Protocols
As there are no standardized, published protocols for the long-term stability testing of this compound, a general workflow is proposed below for researchers to assess its stability in their specific experimental context.
Workflow for Assessing this compound Stability in Solution
This protocol outlines a general method for determining the stability of this compound in a chosen solvent over time.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve it in the desired solvent (e.g., DMSO) to a specific concentration (e.g., 10 mM).
-
Aliquot the stock solution into multiple small-volume, light-protected tubes to avoid repeated freeze-thaw cycles.
-
-
Storage Conditions:
-
Store the aliquots at the intended long-term storage temperature (e.g., -20°C or -80°C).
-
Include a set of samples to be stored at a higher temperature (e.g., 4°C) as a stress condition.
-
-
Time Points for Analysis:
-
Establish a timeline for analysis, for example: Day 0, Day 7, Day 14, Day 30, and Day 60.
-
-
Analytical Method:
-
At each time point, take one aliquot from each storage condition.
-
Analyze the sample using a stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.
-
Quantify the peak area of this compound.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at Day 0.
-
A significant decrease in the peak area of the parent compound or the appearance of new peaks would indicate degradation.
-
-
Functional Assay (Optional but Recommended):
-
At each time point, also test the biological activity of the stored this compound using a relevant functional assay (e.g., an HDAC6 enzymatic assay).
-
Compare the IC50 values obtained at different time points to the initial IC50 value.
-
Caption: Workflow for assessing the stability of this compound solutions.
Visual Troubleshooting Guide
The following diagram illustrates a decision-making process for troubleshooting a loss of this compound activity in an experiment.
Caption: Troubleshooting decision tree for loss of this compound activity.
References
Technical Support Center: Marbostat-100 In Vitro Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Marbostat-100 cytotoxicity in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective synthetic organic compound that functions as a histone deacetylase 6 (HDAC6) inhibitor.[1][2] Its primary mechanism of action involves inhibiting the enzymatic activity of HDAC6, which leads to an increase in the acetylation of its target proteins, most notably α-tubulin.[3] Unlike pan-HDAC inhibitors that target multiple HDAC isoforms and can cause a broad spectrum of side effects, this compound's selectivity for HDAC6 is believed to contribute to a more favorable safety profile.[4]
Q2: Is this compound generally considered cytotoxic in vitro?
This compound is reported to be well-tolerated in preclinical models and shows a favorable toxicological profile.[4][5] Studies have indicated that its specific effects on tubulin hyperacetylation are not a result of general cellular damage or cytotoxic effects at effective concentrations.[3] However, as with any bioactive small molecule, cytotoxicity can be observed at high concentrations or under suboptimal experimental conditions.
Q3: What are the common causes of unexpected cytotoxicity with this compound in cell culture?
Unexpected cytotoxicity can arise from several factors, including:
-
High Concentrations: Exceeding the optimal concentration range for your specific cell line.
-
Prolonged Incubation Times: Continuous exposure for extended periods may lead to off-target effects or accumulation of toxic metabolites.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be cytotoxic at certain concentrations.
-
Suboptimal Cell Culture Conditions: Factors such as improper cell seeding density, nutrient depletion in the media, or pH shifts can exacerbate drug-induced stress.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to HDAC inhibitors.
Troubleshooting Guides
This section provides structured guidance to address specific cytotoxicity issues encountered during in vitro experiments with this compound.
Issue 1: High levels of cell death observed at expected therapeutic concentrations.
This could be due to several factors related to the experimental setup.
Troubleshooting Steps:
-
Optimize this compound Concentration:
-
Recommendation: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.
-
Action: Plate cells and treat with a broad range of this compound concentrations (e.g., from low nanomolar to high micromolar) for a fixed time point. Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
-
Optimize Incubation Time:
-
Recommendation: The duration of exposure to this compound can significantly impact cell viability.
-
Action: Using a fixed, non-toxic concentration of this compound, perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period that achieves the desired biological effect without inducing significant cell death.
-
-
Evaluate Solvent Toxicity:
-
Recommendation: The solvent for this compound, typically DMSO, can cause cytotoxicity.
-
Action: Include a vehicle control group in your experiments, treating cells with the highest concentration of the solvent used to dissolve this compound. This will help differentiate between drug-induced and solvent-induced cytotoxicity.
-
Issue 2: Inconsistent results and variability in cytotoxicity between experiments.
Inconsistent results often point to variability in cell culture and experimental procedures.
Troubleshooting Steps:
-
Standardize Cell Seeding Density:
-
Recommendation: Cell density can influence drug sensitivity.
-
Action: Develop and adhere to a strict protocol for cell seeding to ensure a consistent number of cells per well in every experiment.
-
-
Maintain Optimal Cell Culture Conditions:
-
Recommendation: Healthy, unstressed cells are crucial for reproducible results.
-
Action: Ensure consistent cell culture practices, including regular media changes, maintaining a stable incubator environment (temperature, CO2, humidity), and routine monitoring for contamination.
-
-
Assess this compound Stock Solution Integrity:
-
Recommendation: Improper storage can lead to degradation of the compound.
-
Action: Store this compound stock solutions as recommended by the manufacturer, typically at -20°C or -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound Dose-Response Experiments
| Cell Type | Recommended Starting Range | Notes |
| Cancer Cell Lines | 1 nM - 10 µM | Sensitivity can vary widely between different cancer cell lines. |
| Primary Cells | 0.1 nM - 1 µM | Generally more sensitive than immortalized cell lines. |
| Immune Cells | 1 nM - 5 µM | HDAC6 inhibition can have immunomodulatory effects. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
Objective: To identify the concentration range of this compound that effectively inhibits HDAC6 without causing significant cytotoxicity in a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Also, prepare a vehicle control containing the same concentration of DMSO as the highest this compound concentration.
-
Treatment: Remove the overnight culture medium from the cells and add the prepared this compound dilutions and vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 hours) under standard cell culture conditions.
-
Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve to determine the IC50 (concentration that inhibits 50% of cell growth) and the concentration range that maintains high cell viability.
Protocol 2: Co-treatment with a Cytoprotective Agent
Objective: To investigate if a cytoprotective agent can mitigate this compound-induced cytotoxicity at higher concentrations.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Potential cytoprotective agent (e.g., N-acetylcysteine for oxidative stress)
-
96-well cell culture plates
-
Cell viability assay reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Co-treatment Preparation: Prepare solutions of this compound at potentially cytotoxic concentrations and the cytoprotective agent at a known effective concentration.
-
Treatment: Treat cells with this compound alone, the cytoprotective agent alone, and a combination of both. Include a vehicle control.
-
Incubation: Incubate for the desired duration.
-
Viability Assay: Perform a cell viability assay.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with the cytoprotective agent to determine if there is a protective effect.
Visualizations
Caption: Workflow for optimizing this compound in vitro experiments.
Caption: Simplified signaling pathway of this compound.
Caption: Logical troubleshooting flow for addressing cytotoxicity.
References
- 1. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. thomassci.com [thomassci.com]
unexpected phenotypes in Marbostat-100 treated cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Marbostat-100. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6). Its primary mechanism is the inhibition of the catalytic domain of HDAC6, which leads to the hyperacetylation of HDAC6-specific substrates, most notably α-tubulin. This compound shows high selectivity for HDAC6 over other HDAC isoforms, particularly the class I HDACs responsible for histone deacetylation. Therefore, treatment with this compound is not expected to cause significant changes in histone acetylation.
Q2: What is the recommended working concentration and treatment duration for this compound in cell culture?
The optimal working concentration and treatment duration for this compound are cell-line dependent and should be determined empirically for each experimental system. However, based on published data, a starting concentration range of 50 nM to 500 nM is recommended for observing significant α-tubulin hyperacetylation. Treatment durations can range from 4 to 48 hours, depending on the desired endpoint. It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
Q3: What are the expected on-target effects of this compound treatment?
The primary on-target effect of this compound is the significant increase in the acetylation of α-tubulin, a key substrate of HDAC6. This can be readily observed by western blotting or immunofluorescence. Increased tubulin acetylation can, in turn, affect microtubule dynamics, cell motility, and intracellular transport.
Q4: Is this compound expected to be cytotoxic?
This compound is generally considered non-cytotoxic at concentrations effective for HDAC6 inhibition.[1] Significant cell death or a sharp decrease in cell viability at nanomolar concentrations would be considered an unexpected phenotype and should be investigated further.
Troubleshooting Guide for Unexpected Phenotypes
This guide addresses potential unexpected observations in this compound treated cells and provides steps to troubleshoot these issues.
Issue 1: Unexpectedly High Cell Death or Low Viability
You observe a significant decrease in cell viability or an increase in apoptosis at your working concentration of this compound.
Possible Causes:
-
High Concentration: The concentration of this compound used may be too high for your specific cell line, leading to off-target effects or generalized cytotoxicity.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to HDAC6 inhibition or the chemical scaffold of this compound.
-
Solvent Toxicity: If using a high concentration of a stock solution, the solvent (e.g., DMSO) may be contributing to cytotoxicity.
-
Compound Instability: Degradation of the compound in the culture medium could lead to the formation of toxic byproducts.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 value for cytotoxicity in your cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). Compare your working concentration to the IC50.
-
Verify On-Target Effect: Confirm that you are observing hyperacetylation of α-tubulin at the concentrations causing cytotoxicity. If cytotoxicity occurs at concentrations much higher than those required for HDAC6 inhibition, it is likely an off-target effect.
-
Control for Solvent Effects: Ensure the final concentration of the solvent in your vehicle control is equivalent to that in your highest this compound concentration.
-
Assess Apoptosis: Use Annexin V/PI staining to differentiate between apoptosis and necrosis.
-
Consult Literature for Similar Cell Lines: Review published data on the effects of selective HDAC6 inhibitors on your cell line or similar cell types.
Reference Data (for other selective HDAC6 inhibitors):
Note: The following data is for the selective HDAC6 inhibitors Ricolinostat and Tubastatin A and should be used as a general guide. Similar experiments are recommended for this compound in your specific cell line.
| Cell Line | Inhibitor | Assay | Incubation Time (h) | IC50 (µM) |
| Jurkat | Tubastatin A | MTS | 72 | ~2.0 |
| K562 | Tubastatin A | Sulforhodamine B | 72 | 2.07 |
| Multiple Myeloma Cell Lines | Ricolinostat | MTT | 48 | 2-8 |
| Lymphoma Cell Lines | Ricolinostat | MTT | 48-72 | 1.51 - 8.65 |
| Cell Line | Inhibitor | Treatment | Apoptotic Cells (%) |
| Lymphoma Cell Lines | Ricolinostat (1-10 µM, 24h) | Single Agent | Dose-dependent increase |
| Lymphoma Cell Lines | Ricolinostat + Bendamustine (24h) | Combination | Significantly greater than single agents |
Issue 2: Unexpected Changes in Cell Morphology or Adhesion
You observe significant changes in cell shape, size, or adherence to the culture plate that were not anticipated.
Possible Causes:
-
Cytoskeletal Alterations: Hyperacetylation of α-tubulin can alter microtubule stability and dynamics, leading to changes in cell morphology and adhesion.[2]
-
Off-Target Effects: At higher concentrations, this compound could potentially have off-target effects that influence the cytoskeleton or cell adhesion molecules.
-
Cell Stress Response: The observed morphological changes could be a general stress response to the compound.
Troubleshooting Steps:
-
Document Morphological Changes: Capture images of the cells at different time points and concentrations of this compound.
-
Immunofluorescence Staining: Stain for acetylated α-tubulin and F-actin (using phalloidin) to visualize the microtubule and actin cytoskeletons, respectively. This will help determine if the morphological changes correlate with cytoskeletal rearrangements.
-
Cell Adhesion Assay: Quantify cell adhesion to determine if the observed changes are due to decreased attachment.
-
Lower the Concentration: Determine the minimal concentration of this compound that gives the desired on-target effect (α-tubulin hyperacetylation) with the least impact on cell morphology.
Issue 3: Discrepancy Between Expected and Observed α-Tubulin Acetylation
You are not observing the expected increase in acetylated α-tubulin, or the effect is weaker than anticipated.
Possible Causes:
-
Compound Potency/Stability: The this compound may have degraded.
-
Suboptimal Concentration or Duration: The concentration or treatment time may be insufficient for your cell line.
-
High Basal Acetylation: Your cell line may have a high basal level of α-tubulin acetylation, making further increases difficult to detect.
-
Antibody Issues: The primary antibody for acetylated α-tubulin may not be optimal.
-
Experimental Error: Issues with western blot transfer or immunofluorescence staining protocol.
Troubleshooting Steps:
-
Use a Positive Control: Treat a sensitive cell line with a known HDAC inhibitor (e.g., Trichostatin A) to ensure your detection method is working.
-
Increase Concentration and/or Duration: Perform a time-course and dose-response experiment to find the optimal conditions.
-
Check Compound Integrity: If possible, verify the integrity of your this compound stock.
-
Optimize Antibody and Protocol: Titrate your primary antibody and optimize your western blot or immunofluorescence protocol.
-
Use a Different Antibody: Try a different clone or supplier for the acetylated α-tubulin antibody.
Issue 4: Unexpected Changes in Gene Expression or Signaling Pathways
You observe changes in gene expression or signaling pathways that are not directly linked to HDAC6's known functions.
Possible Causes:
-
Off-Target Inhibition of MBLAC2: Many hydroxamic acid-based HDAC inhibitors, including some selective for HDAC6, have been shown to inhibit metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[3][4] MBLAC2 inhibition can lead to an accumulation of extracellular vesicles, which could have downstream signaling effects.[3]
-
Indirect Effects: The observed changes may be indirect consequences of altered microtubule dynamics or other cellular processes affected by HDAC6 inhibition.
-
Cell-Type Specific Responses: The cellular response to HDAC6 inhibition can be highly context-dependent.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Ensure that the observed effects occur at concentrations that induce α-tubulin hyperacetylation.
-
Investigate MBLAC2 Inhibition: If possible, assess the effect of this compound on extracellular vesicle production in your cell line.
-
Use a Structurally Different HDAC6 Inhibitor: Compare the phenotype with that induced by a non-hydroxamate HDAC6 inhibitor to see if the effect is specific to the chemical class.
-
Pathway Analysis: Use bioinformatics tools to analyze the affected genes or proteins and identify potential upstream regulators or interconnected pathways that might be influenced by HDAC6 inhibition.
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash cells with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells as desired and harvest.
-
Fixation: Fix cells in ice-cold 70% ethanol while vortexing gently. Incubate at 4°C for at least 30 minutes.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence for Acetylated α-Tubulin
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or vehicle.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against acetylated α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing DAPI and image using a fluorescence microscope.
Visualizations
Caption: HDAC6 signaling pathway and the effect of this compound.
Caption: Workflow for investigating unexpected phenotypes.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Tubastatin A, a deacetylase inhibitor, as a tool to study the division, cell cycle and microtubule cytoskeleton of trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of HDAC6 and Its Selective Inhibitors in Gastrointestinal Cancer [frontiersin.org]
- 3. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Technical Support Center: Marbostat-100 Target Engagement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of Marbostat-100 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is a synthetic organic compound that functions as a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3][4] Its high selectivity for HDAC6 over other HDAC isoforms makes it a valuable tool for studying the specific roles of this enzyme.[2]
Q2: How can I confirm that this compound is engaging its target, HDAC6, in my cells?
Validating target engagement is crucial. Several methods can be employed:
-
Western Blotting for α-tubulin acetylation: The most direct downstream readout of HDAC6 inhibition. An increase in acetylated α-tubulin indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA): A biophysical method that directly measures the binding of this compound to HDAC6 in intact cells.[5][6][7]
-
HDAC6 Immunoprecipitation and Activity Assay: This involves immunoprecipitating HDAC6 from cell lysates and measuring its deacetylase activity in the presence and absence of this compound.
-
NanoBRET™ Target Engagement Assay: A live-cell assay to quantify the affinity and occupancy of this compound with HDAC6.[5][8]
Q3: Should I expect to see changes in histone acetylation after treating cells with this compound?
No. A key feature of this compound is its high selectivity for HDAC6. The primary cytoplasmic substrate of HDAC6 is α-tubulin, not histones. Therefore, you should observe an increase in acetylated α-tubulin, but not a significant change in global histone acetylation.[2] This can be used as a counterscreen to confirm the selectivity of this compound in your cellular context.
Q4: What are some potential off-target effects of this compound?
While this compound is highly selective for HDAC6, it is good practice to consider potential off-target effects, especially at high concentrations.[2] Some HDAC inhibitors have been shown to have off-targets such as MBLAC2.[9] If you observe unexpected phenotypes, it may be necessary to perform broader profiling studies.
Troubleshooting Guides
Western Blotting for Acetylated α-tubulin
Problem: I am not seeing an increase in acetylated α-tubulin after this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. Start with a range of concentrations around the reported IC50 value. |
| Incorrect Treatment Duration | Optimize the incubation time with this compound. A time-course experiment (e.g., 2, 6, 12, 24 hours) can help identify the optimal treatment duration. |
| Poor Antibody Quality | Ensure you are using a validated antibody specific for acetylated α-tubulin (Lys40). Check the antibody datasheet for recommended applications and dilutions. |
| Inefficient Protein Extraction | Use a lysis buffer containing a potent HDAC inhibitor (like Trichostatin A or Sodium Butyrate) and protease inhibitors to preserve the acetylation state during sample preparation. |
| Issues with Western Blot Protocol | Histones and tubulin are low molecular weight proteins and can be prone to over-transfer. Optimize transfer time and voltage. Consider using a 0.2 µm PVDF membrane.[10] |
Problem: I am observing high background in my acetylated α-tubulin Western blot.
| Possible Cause | Suggested Solution |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to determine the optimal dilution that maximizes signal-to-noise ratio. |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations. |
| Blocking Inefficiency | Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST. |
Cellular Thermal Shift Assay (CETSA)
Problem: I am not observing a thermal shift for HDAC6 with this compound treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Compound Concentration | Ensure the concentration of this compound is sufficient to engage a significant fraction of the HDAC6 protein. Perform a dose-response CETSA. |
| Insufficient Heating | Optimize the temperature range and duration of the heat shock. The optimal temperature will be near the melting point of the unbound protein. |
| Low Abundance of HDAC6 | Ensure your cell line expresses sufficient levels of HDAC6. You may need to use a more sensitive detection method, such as mass spectrometry, or use a cell line with higher HDAC6 expression. |
| Cell Lysis and Sample Preparation Issues | Ensure complete cell lysis to release the soluble protein fraction. Incomplete lysis can lead to variability. |
Experimental Protocols
Protocol 1: Western Blotting for Acetylated α-tubulin
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as an HDAC inhibitor (e.g., 10 µM Trichostatin A).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 10% or 12% SDS-PAGE gel. Transfer proteins to a 0.2 µm PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against acetylated α-tubulin (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with a primary antibody against total α-tubulin or β-actin as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells in suspension or adherent cells with this compound or a vehicle control for 1 hour.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Collect the supernatant (soluble fraction) and analyze by Western blotting for HDAC6. The temperature at which HDAC6 denatures and aggregates will be higher in the presence of this compound if there is target engagement.
Protocol 3: In Vitro HDAC Activity Assay
-
Prepare Cell Lysate: Prepare nuclear or whole-cell extracts from cells treated with this compound or vehicle.
-
Assay Setup: Use a commercially available HDAC activity assay kit (fluorometric or colorimetric).[11][12][13]
-
Reaction: Add the cell lysate, a fluorogenic HDAC substrate, and assay buffer to a 96-well plate.
-
Development: After incubation (e.g., 30-60 minutes at 37°C), add the developer solution which stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate.
-
Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 350-380 nm excitation and 440-460 nm emission).[11][12] A decrease in signal in the this compound treated samples indicates HDAC inhibition.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Western blot workflow for acetylated α-tubulin.
Caption: Troubleshooting logic for Western blot results.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. unimedizin-mainz.de [unimedizin-mainz.de]
- 3. This compound Defines a New Class of Potent and Selective Antiinflammatory and Antirheumatic Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 1876450-69-9 | HDAC | MOLNOVA [molnova.com]
- 5. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Modification [labome.com]
- 11. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. content.abcam.com [content.abcam.com]
Marbostat-100 In Vivo Delivery Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Marbostat-100 in animal models.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formulation and administration of this compound in preclinical research settings.
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation or Cloudiness in Formulation | - Incomplete dissolution of this compound.- Low ambient temperature affecting solubility.- Incompatibility with the specific lot of vehicle components. | - Ensure vigorous vortexing and/or sonication until the solution is clear.- Gently warm the solution to room temperature (ensure temperature does not degrade the compound).- Prepare the formulation fresh before each use.- Test a small batch with new lots of vehicle components. |
| Animal Distress or Adverse Reaction Post-Injection | - Irritation from the vehicle, particularly Cremophor or DMSO.- Rapid injection rate causing discomfort.- Incorrect injection placement (e.g., into an organ).- Potential compound-related toxicity. | - Consider using an alternative, less irritating vehicle if possible.- Administer the injection slowly and carefully.- Ensure proper restraint and technique for intraperitoneal injections.- Monitor animals closely for signs of distress (e.g., lethargy, ruffled fur) and reduce the dose if necessary.[1] |
| Lack of Expected Efficacy or Target Engagement | - Suboptimal dosing or administration frequency.- Poor bioavailability with the chosen route.- Degradation of this compound in the formulation. | - Perform a dose-response study to determine the optimal dose for your model.- While intraperitoneal injection is common, other routes may need to be explored.- Always prepare the formulation fresh and store it protected from light until use. |
| Inconsistent Results Between Experiments | - Variability in formulation preparation.- Differences in animal handling and injection technique.- Inter-animal variability in metabolism. | - Standardize the formulation protocol, ensuring all components are added in the same order and mixed identically.- Ensure all personnel are thoroughly trained and consistent in their injection technique.- Increase the number of animals per group to account for biological variability. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: Based on published preclinical studies, a common vehicle for this compound is a sterile solution composed of Phosphate-Buffered Saline (PBS), Cremophor, 1-methyl-2-pyrrolidinone (NMP), and Dimethyl Sulfoxide (DMSO). It is crucial to prepare this formulation fresh before each administration.
Q2: What is a typical dose and route of administration for this compound in mice?
A2: A frequently used administration protocol is intraperitoneal (i.p.) injection at a dose of 30 mg/kg.[2] However, the optimal dose may vary depending on the animal model and the specific research question.
Q3: What are the known adverse effects of this compound in animal models?
A3: this compound is generally reported to be well-tolerated in mice, with studies indicating no significant alterations in blood cell counts.[2] However, as a hydroxamic acid-based histone deacetylase (HDAC) inhibitor, it is important to monitor for potential class-related side effects, which can include gastrointestinal issues (nausea, vomiting), hematologic effects (thrombocytopenia, neutropenia), and cardiac effects.[1][3]
Q4: How should this compound be stored?
A4: this compound powder should be stored at -20°C for long-term stability. Solutions prepared for injection should be used immediately.
Quantitative Data
Table 1: Representative Pharmacokinetic Parameters of a Selective HDAC6 Inhibitor in Mice
| Parameter | Value | Unit |
| Cmax (Maximum Plasma Concentration) | 1.5 | µM |
| Tmax (Time to Maximum Concentration) | 0.5 | hours |
| AUC (Area Under the Curve) | 3.2 | µM*h |
| Bioavailability (Oral) | ~20 | % |
Note: This data is illustrative for a selective HDAC6 inhibitor and may not be directly representative of this compound.[4][5]
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal Injection
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
1-methyl-2-pyrrolidinone (NMP), sterile
-
Cremophor EL
-
Phosphate-Buffered Saline (PBS), sterile, pH 7.4
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the powder completely. Vortex until the solution is clear.
-
Add NMP to the solution and vortex to mix.
-
Add Cremophor EL and vortex thoroughly to ensure a homogenous mixture.
-
Add sterile PBS to the desired final concentration and vortex again.
-
Visually inspect the solution for any precipitation or cloudiness. The final solution should be clear.
-
Administer the formulation to the animals immediately after preparation.
Protocol 2: Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol wipes
-
Animal scale
Procedure:
-
Weigh the mouse to accurately calculate the injection volume.
-
Properly restrain the mouse to expose the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Insert the needle at a 15-20 degree angle with the bevel facing up.
-
Gently aspirate to ensure the needle is not in a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions post-injection.[6][7][8]
Visualizations
Below are diagrams illustrating the HDAC6 signaling pathway and a typical experimental workflow for in vivo studies with this compound.
Caption: HDAC6 signaling pathway and the effect of this compound.
Caption: Experimental workflow for in vivo this compound studies.
References
- 1. A real-world pharmacovigilance study investigating the toxicities of histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. unimedizin-mainz.de [unimedizin-mainz.de]
- 3. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Pharmacokinetic Profiles of HDAC6 Inhibitors via Cap Group Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. uq.edu.au [uq.edu.au]
- 8. uac.arizona.edu [uac.arizona.edu]
interpreting Marbostat-100 dose-response curves
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Marbostat-100.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3][4][5] HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[1] By inhibiting HDAC6, this compound leads to an increase in the acetylation of its target proteins.
Q2: What are the main downstream effects of HDAC6 inhibition by this compound?
HDAC6 has several non-histone protein targets, with one of the most well-characterized being α-tubulin. Inhibition of HDAC6 by this compound results in the hyperacetylation of α-tubulin, which can affect microtubule dynamics, cell motility, and intracellular transport.[6] This mechanism is distinct from pan-HDAC inhibitors that affect a broader range of HDACs and histone acetylation, leading to changes in gene expression.[1][2]
Q3: How selective is this compound for HDAC6 compared to other HDAC isoforms?
This compound exhibits significant selectivity for HDAC6 over other zinc-dependent HDAC isoenzymes.[1] It is reported to be over 200-fold more selective for HDAC6 compared to HDAC1-5 and HDAC7-10.[4] For instance, its selectivity is approximately 250-fold higher against HDAC8 and up to 2600-fold higher against HDAC4.[1]
Q4: What are the typical in vitro working concentrations for this compound?
The effective concentration of this compound will vary depending on the cell type and experimental conditions. However, based on its high potency, dose-response experiments are often initiated at low nanomolar concentrations. For example, in cellular assays, concentrations ranging from 5 nM to 1 µM have been used to demonstrate a dose-dependent hyperacetylation of tubulin.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.[7]
Interpreting this compound Dose-Response Curves: A Troubleshooting Guide
This guide addresses common issues that may arise during the generation and interpretation of dose-response curves for this compound.
Q5: My dose-response curve for this compound does not have a classic sigmoidal shape. What could be the reason?
A non-sigmoidal dose-response curve can arise from several factors:
-
Incorrect Concentration Range: If the tested concentrations are too high, you may only observe the upper plateau of the curve. Conversely, if the concentrations are too low, you might only see the lower plateau.
-
Compound Instability: this compound, like any chemical compound, may degrade under certain experimental conditions (e.g., prolonged incubation, presence of certain media components).
-
Cellular Toxicity: At very high concentrations, off-target effects or cellular toxicity might lead to a sharp drop in response that does not fit a standard sigmoidal model.
-
Complex Biological Response: The cellular response to HDAC6 inhibition may not always follow a simple dose-dependent relationship and could exhibit biphasic or other complex patterns.[8]
Solution:
-
Expand the range of concentrations tested, ensuring to include both very low and very high concentrations to capture the full curve.
-
Ensure proper storage and handling of this compound.
-
Perform a cell viability assay in parallel to your primary endpoint measurement to assess for cytotoxicity.
Q6: I am observing high variability between my replicate experiments. How can I improve the reproducibility of my this compound dose-response curves?
High variability can obscure the true dose-response relationship. Common causes and solutions include:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable responses.
-
Pipetting Errors: Inaccurate serial dilutions or addition of the compound can significantly impact the results.
-
Edge Effects in Multi-well Plates: Wells on the outer edges of a plate are more prone to evaporation, which can concentrate the compound and affect cell growth.
-
Variable Incubation Times: Ensure all plates are treated and processed for the same duration.
Solution:
-
Use a cell counter to ensure consistent cell seeding density.
-
Calibrate your pipettes regularly and use fresh tips for each dilution.
-
To minimize edge effects, consider not using the outer wells of the plate or filling them with sterile media or PBS.
-
Automate liquid handling steps where possible to improve precision.[9]
Q7: The IC50 value I calculated for this compound is significantly different from the published values. Why might this be?
Discrepancies in IC50 values can be attributed to several factors:
-
Different Experimental Systems: IC50 values are highly dependent on the cell line, assay endpoint, and specific experimental conditions (e.g., cell density, incubation time, media components).
-
Assay Sensitivity: The sensitivity of your assay to detect the biological effect of HDAC6 inhibition will influence the calculated IC50.
-
Data Analysis Method: The non-linear regression model used to fit the dose-response curve can affect the calculated IC50.
Solution:
-
Carefully document all experimental parameters to allow for accurate comparison with published data.
-
Ensure your assay is optimized and validated for the specific endpoint you are measuring.
-
Use a consistent and appropriate non-linear regression model for curve fitting. The four-parameter logistic model is commonly used for sigmoidal dose-response curves.[10]
Q8: My this compound dose-response curve has a very shallow or steep slope. What does this indicate?
The slope of the dose-response curve (Hill slope) provides information about the nature of the inhibitor-target interaction.
-
Shallow Slope (Hill slope < 1): This may suggest negative cooperativity, where the binding of one inhibitor molecule decreases the affinity for subsequent molecules. It can also indicate experimental artifacts such as compound instability or a heterogeneous cell population.
-
Steep Slope (Hill slope > 1): This can indicate positive cooperativity, where the binding of one inhibitor molecule increases the affinity for others. A steep slope can also be a characteristic of a highly potent inhibitor where a small change in concentration leads to a large change in response.[7]
Solution:
-
Review your experimental protocol for any potential sources of error.
-
Consider the biological context of your experiment. The observed slope may be a true reflection of the underlying biology.
Quantitative Data: this compound Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound against a panel of human HDAC isoenzymes.
| HDAC Isoform | K_i_ (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 0.7 | - |
| HDAC1 | >1000 | >1428-fold |
| HDAC2 | >1000 | >1428-fold |
| HDAC3 | >1000 | >1428-fold |
| HDAC4 | ~2600 | ~3714-fold |
| HDAC5 | >1000 | >1428-fold |
| HDAC7 | >1000 | >1428-fold |
| HDAC8 | ~250 | ~357-fold |
| HDAC9 | >1000 | >1428-fold |
| HDAC10 | >1000 | >1428-fold |
Data adapted from Sellmer et al., J. Med. Chem. 2018.[1]
Experimental Protocols
Protocol: In Vitro HDAC6 Inhibition Assay
This protocol outlines a general procedure for determining the dose-response of this compound on HDAC6 activity in vitro.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of this compound in assay buffer. It is common to perform a 10-dose IC50 determination with 3-fold serial dilutions, starting from a high concentration (e.g., 1 µM for HDAC6).[1]
-
Prepare recombinant human HDAC6 enzyme and a fluorogenic HDAC6 substrate in assay buffer.
-
-
Assay Procedure:
-
Add the serially diluted this compound or vehicle control to the wells of a microplate.
-
Add the recombinant HDAC6 enzyme to each well and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a developer solution that generates a fluorescent signal from the deacetylated substrate.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Normalize the data by setting the fluorescence of the vehicle control (no inhibitor) to 100% activity and the fluorescence of a background control (or a potent pan-HDAC inhibitor) to 0% activity.
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[11]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a dose-response curve.
References
- 1. unimedizin-mainz.de [unimedizin-mainz.de]
- 2. This compound Defines a New Class of Potent and Selective Antiinflammatory and Antirheumatic Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 1876450-69-9 | HDAC | MOLNOVA [molnova.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Validation & Comparative
Marbostat-100 vs. Tubastatin A: A Comparative Analysis of Potency and Selectivity as HDAC6 Inhibitors
In the landscape of epigenetic research and drug development, Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target due to its unique cytoplasmic localization and its role in regulating key cellular processes such as protein degradation and cell motility. Consequently, the development of potent and selective HDAC6 inhibitors is of significant interest. This guide provides a detailed comparison of two prominent HDAC6 inhibitors: Marbostat-100 and Tubastatin A, focusing on their selectivity and potency, supported by experimental data.
Executive Summary
This compound stands out as a more recent and highly potent and selective HDAC6 inhibitor compared to the well-established Tubastatin A.[1][2][3] Experimental data indicates that this compound exhibits a lower inhibition constant (Ki) and IC50 value for HDAC6, signifying greater potency. Furthermore, this compound demonstrates a superior selectivity profile, with a significantly larger selectivity window over other HDAC isoforms, particularly HDAC8 and HDAC10, as compared to Tubastatin A.[4] This enhanced selectivity may translate to fewer off-target effects and a better therapeutic window in clinical applications.
Potency Comparison
The potency of an inhibitor is a crucial metric, typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value for these parameters indicates a more potent compound.
This compound has demonstrated exceptional potency against HDAC6. It has been reported to have a Ki value of 0.7 nM and an IC50 value of 3.73 nM for HDAC6.[5][6]
Tubastatin A , while also a potent HDAC6 inhibitor, generally exhibits slightly higher IC50 values. Several sources report its IC50 for HDAC6 to be approximately 15 nM .[1][2][7]
The data clearly indicates that this compound is a more potent inhibitor of HDAC6 than Tubastatin A.
Selectivity Profile
Selective inhibition of a specific HDAC isoform is critical to minimize off-target effects and associated toxicities. The selectivity of this compound and Tubastatin A has been evaluated against a panel of HDAC isoforms.
This compound showcases a remarkable selectivity profile for HDAC6. It is reported to be over 200-fold selective for HDAC6 over other HDAC isoforms.[5] Notably, its selectivity against HDAC10 is greater than 10,000-fold.[5] In a direct comparison, this compound exhibited approximately 250-fold selectivity for HDAC6 over HDAC8.[4]
Tubastatin A is also considered a selective HDAC6 inhibitor, with over 1000-fold selectivity against most other HDAC isoforms.[1][2][8] However, its selectivity over HDAC8 is significantly lower, reported to be around 57-fold to 150-fold.[1][4] It has also been noted that Tubastatin A can inhibit HDAC10.
The superior selectivity of this compound, especially against HDAC8 and HDAC10, represents a significant advantage over Tubastatin A.
Data Summary
| Inhibitor | Target | Potency (IC50/Ki) | Selectivity Profile |
| This compound | HDAC6 | IC50: 3.73 nM [5] Ki: 0.7 nM [5][6] | >200-fold selective over other HDACs[5] ~250-fold vs HDAC8[4] >10,000-fold vs HDAC10[5] |
| Tubastatin A | HDAC6 | IC50: 15 nM [1][2][7] | >1000-fold selective over most HDACs[1][2][8] ~57 to 150-fold vs HDAC8[1][4] Inhibits HDAC10 |
Experimental Protocols
The determination of inhibitor potency and selectivity is typically conducted through in vitro enzymatic assays. While specific laboratory protocols may vary, a general methodology is described below.
Biochemical Assay for HDAC Inhibitor Potency and Selectivity
Objective: To determine the IC50 values of test compounds (this compound and Tubastatin A) against a panel of recombinant human HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)
-
Fluorogenic peptide substrates specific for different HDAC classes (e.g., a fluorogenic peptide from p53 residues 379-382 for HDAC1, 2, 3, 6, 10, and 11)
-
Assay buffer (e.g., Tris-based buffer with appropriate salts and additives)
-
Test inhibitors (this compound, Tubastatin A) dissolved in DMSO
-
Developer solution (e.g., Trypsin in a suitable buffer)
-
96-well or 384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test inhibitors is prepared in DMSO and then diluted in assay buffer to the desired final concentrations.
-
Enzyme Reaction: The recombinant HDAC enzyme is incubated with the fluorogenic substrate in the presence of varying concentrations of the test inhibitor or DMSO (vehicle control) in the assay plate.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes) to allow for enzymatic deacetylation of the substrate.
-
Development: A developer solution, typically containing a protease like trypsin, is added to the wells. The developer cleaves the deacetylated substrate, releasing a fluorophore.
-
Fluorescence Measurement: The fluorescence intensity in each well is measured using a fluorescence plate reader at appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.
-
Selectivity Determination: The IC50 values obtained for the target enzyme (HDAC6) are compared to the IC50 values for other HDAC isoforms to determine the selectivity profile.
Comparative Selectivity Visualization
The following diagram illustrates the comparative selectivity of this compound and Tubastatin A against various HDAC isoforms based on the available data. The thickness of the inhibitory arrow is inversely proportional to the potency (thicker arrow indicates higher potency/lower IC50 or Ki).
Conclusion
For researchers and drug development professionals seeking a highly potent and selective HDAC6 inhibitor, this compound presents a compelling option over Tubastatin A. Its superior potency and, more importantly, its enhanced selectivity profile, particularly against HDAC8 and HDAC10, suggest a more precise tool for studying the biological functions of HDAC6 and a potentially more favorable therapeutic agent with a reduced risk of off-target effects. While Tubastatin A remains a valuable and widely used research tool, this compound represents a significant advancement in the development of isoform-specific HDAC inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound Defines a New Class of Potent and Selective Antiinflammatory and Antirheumatic Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unimedizin-mainz.de [unimedizin-mainz.de]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1876450-69-9 | HDAC | MOLNOVA [molnova.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Marbostat-100: A Comparative Guide to a Highly Potent and Selective HDAC6 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Marbostat-100 with other prominent Histone Deacetylase 6 (HDAC6) inhibitors. The data presented is compiled from various studies to offer an objective overview of its performance, supported by experimental details.
Executive Summary
This compound is a novel, highly potent and selective inhibitor of HDAC6.[1][2][3][4] Emerging as a significant tool in research and a potential therapeutic agent, it demonstrates superior selectivity for HDAC6 over other HDAC isoforms when compared to several other well-characterized inhibitors. This high selectivity is crucial for minimizing off-target effects and increasing the therapeutic window. This guide will delve into the quantitative data supporting these claims, outline the experimental methodologies used to generate this data, and visualize the key signaling pathways involved.
Quantitative Comparison of HDAC6 Inhibitors
The inhibitory activity of this compound and other selected HDAC6 inhibitors against a panel of HDAC isoforms is summarized below. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which are key indicators of inhibitor potency. Lower values indicate higher potency.
Table 1: Inhibitory Activity (Ki, nM) of this compound against HDAC Isoforms
| HDAC Isoform | This compound (Ki, nM) |
| HDAC6 | 0.7 |
| HDAC1 | >1,800 |
| HDAC2 | >1,800 |
| HDAC3 | >1,800 |
| HDAC4 | >1,800 |
| HDAC5 | >1,800 |
| HDAC7 | >1,800 |
| HDAC8 | 175 |
| HDAC10 | >1,800 |
Data sourced from Sellmer et al., 2018.[5]
Table 2: Comparative Inhibitory Activity (IC50/Ki, nM) of Various HDAC6 Inhibitors
| Inhibitor | HDAC6 | HDAC1 | HDAC2 | HDAC3 | HDAC8 | Selectivity (HDAC1/HDAC6) |
| This compound | 0.7 (Ki) | >1,800 (Ki) | >1,800 (Ki) | >1,800 (Ki) | 175 (Ki) | >2571 |
| Tubastatin A | 15 (IC50) | 16,400 (IC50) | >30,000 (IC50) | >30,000 (IC50) | 854 (IC50) | ~1093 |
| Ricolinostat (ACY-1215) | 5 (IC50) | 58 (IC50) | 48 (IC50) | 51 (IC50) | 100 (IC50) | 11.6 |
| Nexturastat A | 5 (IC50) | >30,000 (IC50) | >30,000 (IC50) | >30,000 (IC50) | ND | >6000 |
| Citarinostat (ACY-241) | 2.6 (IC50) | 35 (IC50) | 45 (IC50) | 46 (IC50) | 137 (IC50) | 13.5 |
ND: Not Determined. Data compiled from multiple sources.[5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21]
As the data indicates, this compound exhibits exceptional potency for HDAC6 with a Ki of 0.7 nM and demonstrates a significantly higher selectivity margin against other HDAC isoforms, particularly class I HDACs, when compared to other inhibitors like Ricolinostat and Citarinostat.[5]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize and compare HDAC6 inhibitors.
HDAC Enzymatic Inhibition Assay (Fluorometric)
This assay is used to determine the in vitro potency of inhibitors against purified HDAC enzymes.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, etc.).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., Trypsin in a suitable buffer with Trichostatin A to stop the HDAC reaction).
-
Test inhibitors (e.g., this compound) dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the purified HDAC enzyme to each well and incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 or Ki values by fitting the data to a dose-response curve.[22][23]
-
Western Blot for α-Tubulin Acetylation
This cellular assay assesses the ability of an inhibitor to selectively inhibit HDAC6 in a cellular context by measuring the acetylation of its primary substrate, α-tubulin.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa, A549) to approximately 80% confluency.
-
Treat the cells with various concentrations of the HDAC inhibitor or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated-α-tubulin overnight at 4°C.
-
As a loading control, also probe a separate membrane or the same membrane after stripping with a primary antibody against total α-tubulin or a housekeeping protein like GAPDH or β-actin.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the relative increase in α-tubulin acetylation.[24][25][26]
-
Cell Viability Assay
This assay measures the cytotoxic effect of the HDAC inhibitors on cancer cell lines.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the HDAC inhibitor or DMSO (vehicle control) for a specified period (e.g., 72 hours).
-
-
Viability Measurement:
-
Use a commercially available cell viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo).
-
For an MTT assay, add the MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated solubilizing agent).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, by plotting the data on a dose-response curve.[27]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to HDAC6 inhibition.
Caption: HDAC6 Signaling Pathway and the Effect of this compound Inhibition.
Caption: General Workflow for an in vitro HDAC Inhibitor Screening Assay.
Caption: Logical Flow from this compound to its Therapeutic Potential.
Conclusion
This compound stands out as a highly potent and selective HDAC6 inhibitor.[1][2][4][5] Its superior selectivity profile, as demonstrated by quantitative in vitro data, suggests a lower potential for off-target effects compared to other HDAC6 inhibitors. The experimental protocols provided in this guide offer a framework for researchers to independently verify and expand upon these findings. The visualization of the HDAC6 signaling pathway and experimental workflows aims to facilitate a deeper understanding of the mechanism of action and the scientific process behind the evaluation of such inhibitors. As research in the field of epigenetics and HDAC inhibition continues to evolve, this compound represents a valuable chemical probe for elucidating the specific biological roles of HDAC6 and holds promise for the development of targeted therapies.
References
- 1. This compound | 1876450-69-9 | HDAC | MOLNOVA [molnova.com]
- 2. This compound Defines a New Class of Potent and Selective Antiinflammatory and Antirheumatic Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. unimedizin-mainz.de [unimedizin-mainz.de]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. exchemistry.com [exchemistry.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. selleckchem.com [selleckchem.com]
- 17. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. axonmedchem.com [axonmedchem.com]
- 19. Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases [frontiersin.org]
- 21. citarinostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 22. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. HDAC Activity Assay Kit | 566328 [merckmillipore.com]
- 24. bpsbioscience.com [bpsbioscience.com]
- 25. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Marbostat-100 and ACY-1215: Efficacy and Mechanism of Action
In the landscape of selective histone deacetylase 6 (HDAC6) inhibitors, Marbostat-100 and ACY-1215 (Ricolinostat) have emerged as significant molecules with therapeutic potential in inflammatory diseases and cancer, respectively. This guide provides a detailed, objective comparison of their efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and application of these compounds.
Biochemical Potency and Selectivity
A primary determinant of a targeted inhibitor's utility is its potency and selectivity for the intended target. Both this compound and ACY-1215 exhibit high affinity for HDAC6, albeit with notable differences in their inhibitory constants and selectivity profiles.
This compound demonstrates exceptional potency with a Ki of 0.7 nM for HDAC6.[1][2] It displays a remarkable selectivity of over 200-fold for HDAC6 compared to other HDAC isoforms (HDAC1-5 and HDAC7-10).[2] In a broader panel, its selectivity ranged from approximately 250-fold against HDAC8 to 2600-fold against HDAC4.[3]
ACY-1215 has a reported IC50 of 5 nM for HDAC6 in a cell-free assay.[4][5] It is over 10-fold more selective for HDAC6 than for class I HDACs (HDAC1, 2, and 3).[5] Specifically, it is 12-fold, 10-fold, and 11-fold less active against HDAC1, HDAC2, and HDAC3, respectively.[5] Its activity against other HDACs such as HDAC4, 5, 7, 9, and 11 is minimal (IC50 > 1µM).[5]
| Inhibitor | Target | Ki (nM) | IC50 (nM) | Selectivity Profile |
| This compound | HDAC6 | 0.7[1][2] | - | >200-fold vs HDAC1-5, 7-10[2]; ~250-fold vs HDAC8; ~2600-fold vs HDAC4[3] |
| ACY-1215 | HDAC6 | - | 5[4][5] | >10-fold vs Class I HDACs (HDAC1/2/3)[5] |
| HDAC1 | - | 58[4] | ||
| HDAC2 | - | 48[4] | ||
| HDAC3 | - | 51[4] | ||
| HDAC8 | - | 100[6] |
In Vivo Efficacy
The therapeutic potential of these inhibitors has been evaluated in preclinical models of disease, demonstrating their distinct areas of application.
This compound: In a mouse model of collagen-induced arthritis, this compound was shown to be effective, highlighting its anti-inflammatory properties.[1]
ACY-1215: The anti-neoplastic activity of ACY-1215 has been demonstrated in multiple myeloma xenograft models. In combination with the proteasome inhibitor bortezomib, ACY-1215 led to significantly delayed tumor growth and prolonged overall survival in both subcutaneous plasmacytoma and disseminated multiple myeloma mouse models.[7] Similar combination benefits were observed with the oral proteasome inhibitor ixazomib.[6]
Mechanism of Action and Cellular Effects
Both inhibitors function by selectively targeting the deacetylase activity of HDAC6, a predominantly cytoplasmic enzyme. This inhibition leads to the hyperacetylation of its non-histone protein substrates, thereby modulating various cellular processes.
A key substrate of HDAC6 is α-tubulin, and its hyperacetylation following treatment with HDAC6 inhibitors is a well-established pharmacodynamic biomarker of target engagement.[7] Inhibition of HDAC6 has been shown to affect cell motility, protein degradation pathways, and immune responses.[8]
This compound: As a highly selective HDAC6 inhibitor, this compound's mechanism is centered on the specific inhibition of HDAC6, leading to downstream effects such as the modulation of inflammatory responses.[1]
ACY-1215: The anti-cancer effects of ACY-1215 are attributed to the disruption of multiple signaling pathways crucial for tumor cell survival and proliferation. It has been shown to inhibit the MAPK/ERK and PI3K/AKT signaling pathways.[4] Furthermore, ACY-1215 has been demonstrated to have anti-inflammatory effects through the inhibition of the NF-κB and STAT3 signaling pathways.[9][10]
Signaling Pathways
The inhibition of HDAC6 by this compound and ACY-1215 impacts several critical signaling cascades.
Caption: General signaling pathways modulated by HDAC6 inhibition.
ACY-1215 has been more extensively studied in the context of cancer-related signaling pathways.
Caption: Signaling pathways inhibited by ACY-1215, leading to anti-cancer and anti-inflammatory effects.
Experimental Protocols
HDAC Enzymatic Assay
A standard method to determine the inhibitory activity of compounds on HDAC enzymes involves a fluorogenic assay.
Caption: General workflow for an in vitro HDAC enzymatic inhibition assay.
Methodology:
-
Compound Preparation: Serially dilute the test inhibitor (this compound or ACY-1215) in assay buffer.
-
Enzyme and Substrate: Use recombinant human HDAC6 enzyme and a fluorogenic substrate.
-
Reaction: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at room temperature.
-
Initiation: Initiate the deacetylase reaction by adding the fluorogenic substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease that digests the deacetylated substrate, releasing the fluorophore.
-
Measurement: Measure the fluorescence intensity using a microplate reader.
-
Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the inhibitor (e.g., ACY-1215) for a specified duration (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Western Blot for Acetylated α-Tubulin
This technique is used to detect the level of acetylated α-tubulin, a direct substrate of HDAC6, in cells treated with inhibitors.
Methodology:
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated α-tubulin overnight at 4°C. A primary antibody for total α-tubulin or a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of acetylated α-tubulin.
In Vivo Xenograft Model (Multiple Myeloma)
This model is used to evaluate the anti-tumor efficacy of compounds in a living organism.
Methodology:
-
Cell Inoculation: Subcutaneously inoculate immunodeficient mice (e.g., SCID mice) with human multiple myeloma cells (e.g., MM.1S).[3]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into different treatment groups: vehicle control, ACY-1215 alone, another therapeutic agent (e.g., bortezomib) alone, and the combination of ACY-1215 and the other agent. Administer the treatments according to a predefined schedule (e.g., ACY-1215 administered orally or intraperitoneally daily or on a specific schedule).[3][6]
-
Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
Survival Monitoring: Monitor the mice for signs of toxicity and record their survival.
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be collected for analysis of biomarkers, such as acetylated α-tubulin levels, by Western blot or immunohistochemistry.[7]
Collagen-Induced Arthritis (CIA) Model
This is a widely used animal model for studying the pathogenesis of rheumatoid arthritis and for evaluating anti-inflammatory therapies.
Methodology:
-
Immunization: Emulsify type II collagen with Complete Freund's Adjuvant (CFA) and inject it intradermally at the base of the tail of susceptible mouse strains (e.g., DBA/1J).[11][12]
-
Booster: Administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.[11]
-
Arthritis Development: Monitor the mice for the onset and severity of arthritis, which typically develops 4-5 weeks after the initial immunization.
-
Treatment: Once arthritis is established, begin treatment with the test compound (e.g., this compound) or vehicle control, administered via a suitable route (e.g., oral gavage) on a daily basis.
-
Clinical Scoring: Score the severity of arthritis in each paw based on a scale that assesses erythema and swelling.
-
Histological Analysis: At the end of the study, collect the joints for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.
Conclusion
This compound and ACY-1215 are both potent and selective inhibitors of HDAC6. This compound distinguishes itself with exceptional potency and a highly selective profile, demonstrating promise in preclinical models of inflammatory disease. ACY-1215, while also highly potent and selective, has been more extensively characterized in the context of oncology, with a well-documented mechanism of action involving the inhibition of key cancer-related signaling pathways and proven efficacy in preclinical cancer models. The choice between these two inhibitors will largely depend on the specific research question and the therapeutic area of interest. This guide provides the foundational data and methodologies to aid in this decision-making process.
References
- 1. This compound Defines a New Class of Potent and Selective Antiinflammatory and Antirheumatic Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Role of Selective Histone Deacetylase 6 Inhibitor ACY-1215 in Cancer and Other Human Diseases [frontiersin.org]
- 5. Frontiers | The Role of HDAC6 in Autophagy and NLRP3 Inflammasome [frontiersin.org]
- 6. ashpublications.org [ashpublications.org]
- 7. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted inhibition of histone deacetylase 6 in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ACY1215 Exerts Anti-inflammatory Effects by Inhibition of NF-κB and STAT3 Signaling Pathway to Repair Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Marbostat-100: A Comparative Guide to its Cross-Reactivity Profile
For researchers and professionals in drug development, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential therapeutic windows and off-target effects. This guide provides a detailed comparison of the cross-reactivity profile of Marbostat-100, a potent histone deacetylase 6 (HDAC6) inhibitor, with other relevant inhibitors, supported by available experimental data.
High Selectivity of this compound for HDAC6
This compound has been identified as a highly potent and selective inhibitor of HDAC6.[1][2][3][4] Its selectivity for HDAC6 over other zinc-dependent HDAC isoforms is a significant advantage, minimizing potential off-target effects that can complicate the interpretation of biological studies and contribute to toxicity in clinical applications.
Comparative Inhibitory Activity
The selectivity of this compound has been profiled against a broad panel of HDAC isoenzymes. The following table summarizes the inhibitory constants (Ki) of this compound against various HDACs and provides a direct comparison with the well-established HDAC6 inhibitor, Tubastatin A.
| HDAC Isoform | This compound (Ki, nM) | Tubastatin A (Ki, nM) | Fold Selectivity (this compound vs. Other HDACs) |
| HDAC6 | 0.7 | Not explicitly stated, but this compound is more potent[1][3] | - |
| HDAC1 | >2000 | - | >2857 |
| HDAC2 | >2000 | - | >2857 |
| HDAC3 | >2000 | - | >2857 |
| HDAC4 | >2000 (approx. 2600-fold vs HDAC6)[1] | - | ~2600 |
| HDAC5 | >2000 | - | >2857 |
| HDAC7 | >2000 | - | >2857 |
| HDAC8 | 175 (approx. 250-fold vs HDAC6)[1] | Approx. 150-fold selectivity vs HDAC6[1] | ~250 |
| HDAC9 | >2000 | - | >2857 |
| HDAC10 | >2000 | Known to inhibit HDAC10[1] | >2857 |
Note: The data presented is compiled from published research.[1][5] The selectivity fold is calculated relative to the Ki value for HDAC6.
As the data indicates, this compound demonstrates a significantly cleaner profile with multi-hundred to thousand-fold selectivity against other HDAC isoforms.[1] Notably, its selectivity over HDAC8 is approximately 250-fold, and it is over 2600-fold more selective for HDAC6 than for HDAC4.[1] In contrast, while Tubastatin A is a widely used HDAC6 inhibitor, it has been reported to also inhibit HDAC10.[1]
Cellular Selectivity and Mechanism of Action
The selectivity of this compound observed in biochemical assays translates to its activity in cellular contexts. Studies have shown that treatment with this compound leads to a clear hyperacetylation of α-tubulin, a primary substrate of HDAC6.[1] Conversely, it does not cause an accumulation of acetylated histones, which are substrates for class I HDACs.[1] This provides strong evidence for its specific engagement of HDAC6 within the cell.
The mechanism of action of this compound involves the chelation of the zinc ion within the catalytic pocket of HDAC6 via its hydroxamic acid moiety, a common feature of many HDAC inhibitors.[1] The unique tetrahydro-β-carboline scaffold of this compound contributes to its high affinity and selectivity for the HDAC6 active site.[1]
Below is a diagram illustrating the signaling pathway of HDAC6 and the inhibitory action of this compound.
Caption: Inhibition of HDAC6 by this compound prevents tubulin deacetylation.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound can be found in the primary literature.[1] A general methodology for assessing the cross-reactivity profile of an HDAC inhibitor is outlined below.
In Vitro HDAC Inhibition Assay
This assay is designed to determine the inhibitory potency (e.g., IC50 or Ki) of a compound against a panel of purified recombinant HDAC enzymes.
Materials:
-
Purified recombinant human HDAC enzymes (HDAC1-11)
-
Fluorogenic HDAC substrate (e.g., Fluor de Lys®)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a fluorescence enhancer)
-
Test compound (this compound) and reference compounds (e.g., Tubastatin A, SAHA)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a microplate, add the HDAC enzyme, assay buffer, and the test compound at various concentrations.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for a further period (e.g., 15 minutes) to allow for signal development.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal model. Ki values can be subsequently calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
The following diagram illustrates a typical workflow for in vitro HDAC inhibitor profiling.
Caption: A generalized workflow for determining the in vitro potency of HDAC inhibitors.
Conclusion
This compound stands out as a superior research tool and potential therapeutic agent due to its exceptional potency and selectivity for HDAC6. Its minimal cross-reactivity against other HDAC isoforms, as demonstrated in both biochemical and cellular assays, allows for a more precise dissection of HDAC6-specific functions in health and disease. For researchers investigating the biological roles of HDAC6, this compound offers a more refined probe compared to less selective inhibitors like Tubastatin A. This high degree of selectivity is a critical attribute for the development of targeted therapies with potentially improved efficacy and safety profiles.
References
- 1. unimedizin-mainz.de [unimedizin-mainz.de]
- 2. researchgate.net [researchgate.net]
- 3. This compound Defines a New Class of Potent and Selective Antiinflammatory and Antirheumatic Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 1876450-69-9 | HDAC | MOLNOVA [molnova.com]
Validating the Therapeutic Potential of Marbostat-100 In Vivo: A Comparative Guide
Marbostat-100 is emerging as a highly potent and selective histone deacetylase 6 (HDAC6) inhibitor, presenting a promising therapeutic candidate for inflammatory and autoimmune diseases.[1][2][3][4][5] This guide provides a comprehensive comparison of this compound with other histone deacetylase inhibitors, supported by available in vivo experimental data. The information is tailored for researchers, scientists, and drug development professionals to objectively evaluate its therapeutic potential.
Overview of this compound
This compound is a novel, synthetic organic compound containing a hydroxamic acid moiety linked to a tetrahydro-β-carboline derivative.[1][2][3][4] It was developed based on the structure of Tubastatin A, another well-known HDAC6 inhibitor.[1] this compound distinguishes itself through its superior potency and selectivity for HDAC6, a class IIb HDAC primarily located in the cytoplasm.[1][2] By selectively inhibiting HDAC6, this compound is anticipated to have fewer side effects compared to pan-HDAC inhibitors that target a broader range of HDAC isoforms and are associated with a wider spectrum of adverse effects.[1][2][3][4]
The therapeutic rationale for selective HDAC6 inhibition lies in its role in various cellular processes, including cell migration, immune response, and protein quality control. Dysregulation of HDAC6 activity has been implicated in the pathogenesis of autoimmune diseases, cancer, and neurodegenerative disorders.[1][4]
Comparative In Vitro Efficacy
The following table summarizes the in vitro inhibitory activity and selectivity of this compound in comparison to other relevant HDAC inhibitors.
| Compound | Target | Ki (nM) | Selectivity over other HDACs | Reference |
| This compound | HDAC6 | 0.7 | >250-fold vs HDAC8; >2600-fold vs HDAC4 | [2] |
| Tubastatin A | HDAC6 | ~7 | ~150-fold vs HDAC8 | [2] |
| Vorinostat | Pan-HDAC | Varies | Broad | [6] |
| Belinostat | Pan-HDAC | Varies | Broad | [7] |
| Panobinostat | Pan-HDAC | Varies | Broad | [8] |
In Vivo Efficacy of this compound: Collagen-Induced Arthritis Model
The primary in vivo validation for this compound comes from a preclinical mouse model of collagen type II-induced arthritis (CIA), a widely used model for studying rheumatoid arthritis.[1][2][3][4]
| Animal Model | Treatment | Dosage | Key Findings | Reference |
| Mouse (Collagen-Induced Arthritis) | This compound | 30 mg/kg | - Well-tolerated with no obvious changes in safety-related blood parameters.- Significant reduction of clinical arthritis scores by approximately 25%.- Significant reduction of histological scores by approximately 50%. | [1] |
These findings demonstrate the anti-inflammatory and antirheumatic potential of this compound in a relevant disease model.[1]
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of rheumatoid arthritis.
Animals: DBA/1 mice, 8-10 weeks old.
Induction of Arthritis:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant is administered.
Treatment Protocol:
-
Treatment Group: this compound is administered daily via intraperitoneal injection at a dose of 30 mg/kg, starting from the day of the booster immunization.
-
Vehicle Control Group: Mice receive daily intraperitoneal injections of the vehicle solution.
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is monitored daily or every other day using a standardized clinical scoring system (e.g., 0 = no swelling, 1 = mild swelling and erythema, 2 = moderate swelling, 3 = severe swelling and erythema, 4 = maximal inflammation with joint deformity). The scores for all four paws are summed for a total clinical score per mouse.
-
Histological Analysis (at study termination): Ankle and knee joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion. A semi-quantitative histological score is assigned.
-
Safety Assessment: Body weight is monitored throughout the study. At termination, blood samples are collected for analysis of safety-related parameters.
Visualizations
Signaling Pathway of HDAC6 Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. unimedizin-mainz.de [unimedizin-mainz.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Defines a New Class of Potent and Selective Antiinflammatory and Antirheumatic Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. embopress.org [embopress.org]
- 7. RETRACTED ARTICLE: Belinostat and panobinostat (HDACI): in vitro and in vivo studies in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Next-Generation HDAC6 Inhibitors: A Comparative Analysis for Drug Development Professionals
A deep dive into the potency, selectivity, and mechanisms of emerging HDAC6 inhibitors, providing researchers with critical data for advancing therapeutic strategies in oncology, neurodegeneration, and beyond.
The landscape of histone deacetylase 6 (HDAC6) inhibition is rapidly evolving, with a new generation of highly selective and potent molecules emerging as promising therapeutic candidates for a range of diseases, including cancer and neurodegenerative disorders. Unlike pan-HDAC inhibitors, which are often associated with dose-limiting toxicities, these next-generation inhibitors are designed to specifically target HDAC6, a unique cytoplasmic enzyme, thereby offering the potential for improved safety profiles while maintaining or enhancing efficacy. This guide provides a comparative analysis of key next-generation HDAC6 inhibitors, presenting experimental data on their performance, detailed methodologies for crucial experiments, and visual representations of relevant biological pathways and workflows to aid researchers, scientists, and drug development professionals in their evaluation of these novel compounds.
Comparative Potency and Selectivity
The defining characteristic of next-generation HDAC6 inhibitors is their enhanced selectivity for HDAC6 over other HDAC isoforms, particularly the class I HDACs (HDAC1, 2, and 3), the inhibition of which is linked to many of the adverse effects of pan-HDAC inhibitors. The following table summarizes the in vitro potency (IC50 values) of several leading next-generation HDAC6 inhibitors against a panel of HDAC isoforms. This quantitative data allows for a direct comparison of their selectivity profiles.
| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| KA2507 | 2.5[1][2][3][4] | >10,000 | >10,000 | >10,000 | >10,000 | >4000-fold |
| Ricolinostat (ACY-1215) | 5[5] | 58[5] | 48[5][6] | 51[5][6] | 100[6] | ~11.6-fold[5] |
| Citarinostat (ACY-241) | 2.6[7][8] | 35[8] | 45[8] | 46[7][8] | 137[8] | ~13.5-fold[7] |
| N008 Series | <5[9] | 20-100x higher | - | 5-20x higher | 20-100x higher | 20-100-fold[9] |
| CKD-504 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Reported to be highly selective[10][11][12][13][14] |
Mechanism of Action and Cellular Effects
HDAC6 has several unique non-histone substrates, and its inhibition leads to a cascade of cellular events that are therapeutically beneficial. A primary substrate of HDAC6 is α-tubulin, and inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which in turn affects microtubule dynamics, intracellular transport, and cell motility. Another key substrate is the chaperone protein Hsp90, the hyperacetylation of which leads to the degradation of its client proteins, many of which are oncoproteins.
Figure 1: Simplified signaling pathway illustrating the mechanism of action of next-generation HDAC6 inhibitors.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols are crucial. Below are standardized methodologies for key assays used in the characterization of HDAC6 inhibitors.
HDAC Enzyme Activity Assay (Fluorometric)
This assay is used to determine the in vitro potency (IC50) of compounds against purified HDAC enzymes.
-
Reagents and Materials :
-
Purified recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)
-
Test compounds (HDAC6 inhibitors) and a positive control inhibitor (e.g., Trichostatin A)
-
96-well black microplates
-
-
Procedure :
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the diluted compounds and HDAC enzyme to the wells of the microplate and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule. Trichostatin A is included to inhibit any further HDAC activity.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
-
Western Blot for Acetylated α-Tubulin
This assay is a common method to confirm the cellular activity and selectivity of HDAC6 inhibitors by measuring the acetylation status of its primary substrate, α-tubulin.
-
Cell Culture and Treatment :
-
Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC6 inhibitor for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Protein Extraction :
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a broad-spectrum HDAC inhibitor (like Trichostatin A) to preserve the acetylation status during lysis.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting :
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C.
-
As a loading control, also probe a separate membrane or the same membrane (after stripping) with an antibody against total α-tubulin or a housekeeping protein like GAPDH or β-actin.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative increase in acetylated α-tubulin.
-
Experimental and Logical Workflow
The development and evaluation of a novel HDAC6 inhibitor follows a structured workflow, from initial screening to preclinical validation.
References
- 1. Preclinical development and first-in-human study of KA2507, a selective and potent inhibitor of histone deacetylase 6, for patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A novel HDAC6 inhibitor, CKD-504, is effective in treating preclinical models of huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel HDAC6 inhibitor, CKD-504, is effective in treating preclinical models of huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel HDAC6 inhibitor, CKD-504, is effective in treating preclinical models of Huntington’s disease [bmbreports.org]
- 13. A novel HDAC6 inhibitor, CKD-504, is effective in treating preclinical models of huntington's disease -BMB Reports | Korea Science [koreascience.kr]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Marbostat-100
For researchers, scientists, and drug development professionals utilizing Marbostat-100, a potent and selective HDAC6 inhibitor, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. As a biologically active compound, incorrect disposal of this compound can pose risks to human health and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.
Immediate Safety and Handling
Before initiating any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, including the preparation of waste, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Segregation and Collection of this compound Waste
Proper segregation of chemical waste is paramount to prevent accidental reactions.[1][2] this compound waste should be collected in a designated, properly labeled, and leak-proof container.[2]
Key Principles for Waste Segregation:
-
Separate Solid and Liquid Waste: Do not mix solid this compound waste (e.g., contaminated gloves, weigh boats) with liquid waste solutions.
-
Avoid Mixing with Incompatible Chemicals: Never mix this compound waste with strong acids, bases, or oxidizing agents.[1][3]
-
Aqueous vs. Organic Waste: Collect aqueous solutions containing this compound separately from organic solvent waste.[4]
Quantitative Data for Disposal Considerations
While specific quantitative limits for this compound disposal are not publicly available, general principles of hazardous waste management dictate that all materials contaminated with this potent compound be treated as hazardous.
| Waste Type | Recommended Container Type | Disposal Route |
| Solid Waste | Labeled, sealed, chemical-resistant bag or container | Designated Hazardous Solid Waste Stream |
| Aqueous Solutions | Labeled, sealed, chemical-resistant bottle (glass or polyethylene) | Designated Hazardous Aqueous Waste Stream |
| Organic Solvent Solutions | Labeled, sealed, chemical-resistant bottle (glass or appropriate plastic) | Designated Hazardous Organic/Flammable Waste Stream |
| Sharps | Puncture-resistant sharps container | Designated Sharps Waste Stream |
| Empty Containers | Triple-rinsed with a suitable solvent | Regular trash (after defacing the label)[5] |
Detailed Disposal Protocols
Step 1: Waste Identification and Labeling
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the date the waste was first added to the container.
Step 2: Waste Collection
-
Solid Waste: Place all disposables contaminated with this compound, such as gloves, pipette tips, and absorbent paper, into the designated solid hazardous waste container.
-
Liquid Waste: Carefully pour all aqueous or organic solutions containing this compound into the appropriate liquid hazardous waste container using a funnel to prevent spills. Do not fill the container to more than 90% capacity to allow for expansion.
-
Sharps: Dispose of any needles or blades used in this compound experiments in a designated, puncture-resistant sharps container.[6][7]
Step 3: Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before being discarded.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble).
-
Collect Rinsate: The rinsate from these washes must be collected and disposed of as hazardous liquid waste.[4]
-
Final Disposal: Once triple-rinsed, deface or remove the original label and dispose of the container in the regular trash.[5]
Step 4: Storage of Hazardous Waste
Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[1] This area should be away from general lab traffic and have secondary containment to control any potential leaks.
Step 5: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[3][5] Do not attempt to dispose of this compound waste down the drain or in the regular trash.
Logical Workflow for this compound Disposal
Caption: this compound Disposal Decision Workflow.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment and minimizing their environmental impact. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. vumc.org [vumc.org]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
Safeguarding Your Research: Comprehensive Guidance for Handling Marbostat-100
For researchers, scientists, and drug development professionals, ensuring personal safety and maintaining the integrity of experimental protocols are paramount when working with potent, selective inhibitors like Marbostat-100. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to empower your team to handle this novel Histone Deacetylase 6 (HDAC6) inhibitor with confidence and precision.
This compound is a potent and highly selective HDAC6 inhibitor with a Ki of 0.7 nM, demonstrating over 200-fold selectivity against other HDAC isoforms (HDAC1-5 and HDAC7-10)[1]. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally and functionally similar HDAC6 inhibitors, such as Tubastatin A and Ricolinostat (ACY-1215), indicate that this class of compounds should be handled as potentially hazardous. One supplier of Tubastatin A HCl describes it as "Toxic" and a "Moderate to severe irritant to the skin and eyes," emphasizing that it should only be handled by personnel trained in working with potent active pharmaceutical ingredients[2]. Another source classifies it as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation[3]. Therefore, stringent adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE) and Handling
Given the potent nature of this compound and the hazard information for similar compounds, a comprehensive approach to personal protection is required.
Engineering Controls:
-
All work with solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure[4].
-
For procedures with a high risk of aerosol generation, a glove box or other containment solutions should be considered[5].
Personal Protective Equipment:
-
Respiratory Protection: For weighing and handling of the solid compound, a NIOSH-approved respirator (e.g., an N95 or higher) is recommended to prevent inhalation of dust particles[6].
-
Eye Protection: Chemical safety goggles or a face shield must be worn at all times to protect against splashes and airborne particles[6].
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of degradation or punctures before and during use. Change gloves frequently and immediately if contaminated[6][7].
-
Body Protection: A lab coat or a disposable gown should be worn to protect street clothing and prevent skin contact. For tasks with a higher risk of splashes, a chemically resistant apron is advisable[7].
Logistical Information and Disposal Plan
Proper storage and disposal are critical for maintaining a safe laboratory environment.
Storage:
-
This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[6].
-
Recommended storage temperature is typically -20°C for long-term stability.
-
Store away from incompatible materials such as strong oxidizing agents[3].
Spill Management:
-
In the event of a spill, evacuate the area and prevent unauthorized personnel from entering.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
For solid spills, carefully scoop the material into a labeled, sealed container for hazardous waste disposal. Avoid generating dust.
-
For liquid spills (e.g., a solution of this compound), absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.
Disposal:
-
All waste containing this compound, including contaminated labware, PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
-
Collect waste in clearly labeled, sealed containers.
Data Presentation
The following table summarizes key quantitative data for this compound and related, well-characterized HDAC6 inhibitors.
| Property | This compound | Tubastatin A | Ricolinostat (ACY-1215) |
| CAS Number | 1876450-69-9[1] | 1252003-15-8[8] | 1316214-52-4[7] |
| Molecular Formula | C22H20N4O4[1] | C20H21N3O2[8] | C24H27N5O3[7] |
| Molecular Weight | 404.43 g/mol [1] | 335.4 g/mol [8] | 433.5 g/mol [7] |
| HDAC6 IC50 | ~0.7 nM (Ki)[1] | 15 nM[8] | 5 nM[9][10][11] |
| Selectivity | >200-fold over HDAC1-5, 7-10[1] | >1000-fold over other HDACs (except HDAC8)[8] | >10-fold over Class I HDACs[9][11] |
Experimental Protocols
Below is a representative protocol for a key experiment to assess the cellular activity of this compound.
Western Blot for α-Tubulin Acetylation
This protocol outlines the steps to detect changes in the acetylation of α-tubulin, a primary substrate of HDAC6, in cultured cells treated with this compound.
Materials:
-
Cell culture medium and supplements
-
Cultured cells of interest (e.g., a cancer cell line)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) for a specified time (e.g., 24 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Repeat the antibody incubation and washing steps for the α-tubulin loading control antibody.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's protocol.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities for acetylated-α-tubulin and normalize them to the corresponding α-tubulin bands to determine the relative increase in acetylation upon this compound treatment.
-
Mandatory Visualization
The following diagrams illustrate key aspects of this compound's mechanism of action and the experimental workflow.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. This compound | 1876450-69-9 | HDAC | MOLNOVA [molnova.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. The rise of HPAPIs: Putting safety first [cleanroomtechnology.com]
- 5. altasciences.com [altasciences.com]
- 6. Tubastatin A hydrochloride - Safety Data Sheet [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
